Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper
Executive Summary & Core Rationale
The seven-membered saturated nitrogen heterocycle, azepane, has emerged as a privileged scaffold in modern medicinal chemistry[1]. While five- and six-membered rings (pyrrolidines and piperidines) have historically dominated drug discovery, their conformational spaces are well-explored and heavily patented. Azepanes offer a higher degree of structural diversity and three-dimensionality, allowing them to access unique binding pockets in complex biological targets[1].
However, the inherent flexibility of the unsubstituted seven-membered ring can lead to entropic penalties upon target binding. The strategic introduction of alkyl substituents—specifically in the form of 3,6-dimethylazepane (CAS: 55650-67-4) [2]—serves as a critical conformational constraint. By biasing the ring toward a specific pseudo-chair or twist-chair conformation, the 3,6-dimethyl substitution minimizes the entropic cost of binding, thereby enhancing target affinity and selectivity. This whitepaper details the physicochemical profile, self-validating synthetic methodologies, and pharmacological applications of the 3,6-dimethylazepane pharmacophore[3].
Physicochemical Profiling
Understanding the baseline physicochemical properties of 3,6-dimethylazepane is essential for predicting its pharmacokinetic behavior (ADME) when incorporated into larger drug molecules. The dual methyl substitution increases lipophilicity compared to the parent azepane, which is highly advantageous for central nervous system (CNS) penetration.
Table 1: Computed and standard physicochemical properties of the 3,6-dimethylazepane core.
Synthetic Methodologies: Constructing the 3,6-Dimethylazepane Core
Synthesizing functionalized seven-membered rings presents a kinetic and thermodynamic challenge compared to smaller macrocycles. While novel photochemical [5+2] cycloadditions of N-vinylpyrrolidinones have been recently developed[4], the most robust, self-validating approach for symmetrical disubstituted azepanes is Ring-Closing Metathesis (RCM) followed by catalytic hydrogenation.
The following protocol details the causality behind each experimental choice, ensuring a high-yielding, scalable workflow.
Step-by-Step Protocol: Synthesis via Ring-Closing Metathesis
Step 1: Preparation of the Diene Precursor (N-Alkylation)
Procedure: React benzylamine (1.0 eq) with 4-bromo-3-methylbut-1-ene (2.2 eq) in the presence of anhydrous K₂CO₃ (3.0 eq) in N,N-dimethylformamide (DMF) at 80 °C for 16 hours. Extract and purify via silica gel chromatography to yield N-benzyl-N,N-bis(2-methylbut-3-enyl)amine.
Causality & Logic: The use of a benzyl protecting group is not merely for solubility; it is a critical mechanistic requirement. A free secondary amine will strongly coordinate with the ruthenium center of the metathesis catalyst, leading to rapid catalyst poisoning and reaction failure.
Procedure: Dissolve the diene precursor in anhydrous, rigorously degassed dichloromethane (DCM) to achieve a high-dilution concentration of 0.01 M. Add 5 mol% Grubbs II catalyst. Reflux under an argon atmosphere for 12 hours. Quench with a ruthenium scavenger (e.g., DMSO) and purify to isolate 1-benzyl-3,6-dimethyl-2,3,6,7-tetrahydro-1H-azepine.
Causality & Logic: High dilution (0.01 M) is thermodynamically required to favor intramolecular cyclization over intermolecular cross-metathesis (which would yield linear oligomers). Grubbs II is explicitly selected over Grubbs I because its N-heterocyclic carbene (NHC) ligand provides the necessary stability and reactivity to handle the sterically hindered allylic methyl groups adjacent to the forming double bond.
Step 3: Catalytic Hydrogenation and Deprotection
Procedure: Transfer the tetrahydroazepine intermediate to a high-pressure reactor. Add 10 wt% Palladium on Carbon (Pd/C) in methanol. Pressurize with H₂ gas (50 psi) and agitate at room temperature for 24 hours. Filter through Celite to yield the final 3,6-dimethylazepane free base.
Causality & Logic: This is a highly efficient, dual-purpose step. The catalytic hydrogenation simultaneously reduces the internal C4=C5 alkene to saturate the azepane ring and executes a hydrogenolysis of the N-benzyl bond, seamlessly revealing the target secondary amine without requiring a separate deprotection step.
Caption: Synthetic workflow for 3,6-dimethylazepane via Ring-Closing Metathesis.
Pharmacological Applications & Target Engagement
The pharmaceutical significance of azepane-based motifs is well documented, with over 20 FDA-approved drugs (such as Tolazamide and Azelastine) utilizing the azepane substructure[1][3]. The specific incorporation of the 3,6-dimethylazepane core is currently driving innovation in two primary therapeutic areas:
A. Neuropharmacology: Monoamine Transporter Inhibition
Recent screening campaigns of unexplored chemical spaces have revealed that functionalized bicyclic and substituted azepanes act as potent inhibitors of monoamine transporters, specifically the norepinephrine transporter (NET) and dopamine transporter (DAT)[5].
Structure-Activity Relationship (SAR): The 3,6-dimethyl groups project into the hydrophobic pockets of the DAT/NET binding sites. This steric bulk prevents rapid metabolic degradation by monoamine oxidases (MAOs) while locking the nitrogen atom into an optimal trajectory for critical salt-bridge formation with aspartate residues in the transporter pore. The resulting pharmacological profile shows high potency (IC₅₀ < 100 nM) for neuro-psychiatric applications[5].
B. Kinase Inhibition (Oncology)
Azepane rings are core components of natural products like (-)-balanol, a potent ATP-competitive inhibitor of protein kinases[3]. Substituting the native azepane with a 3,6-dimethylazepane core restricts the conformational flexibility of the ligand. This restriction drastically reduces the entropic penalty upon entering the highly conserved ATP-binding cleft of kinases, leading to enhanced binding affinity and prolonged residence time—critical metrics for modern oncology therapeutics.
Caption: Mechanism of action for azepane-based monoamine transporter inhibitors.
Conclusion
The transition from flat, sp²-rich aromatic molecules to highly three-dimensional, sp³-rich heterocycles is a defining trend in contemporary drug discovery. The 3,6-dimethylazepane scaffold perfectly aligns with this paradigm. By combining the inherent spatial diversity of a seven-membered ring with the conformational rigidity imparted by dual methyl substitutions, this core offers medicinal chemists a powerful tool to engage difficult biological targets. Supported by robust, scalable synthetic routes like Ring-Closing Metathesis, 3,6-dimethylazepane is positioned as a highly valuable building block for next-generation neuropharmacological and oncological therapeutics.
References
[1] Zha, G., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry.
URL:[Link]
[5] PubMed (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology.
URL:[Link]
[4] Thullen, S. M., Rubush, D. M., & Rovis, T. (2017). A Photochemical Two-Step Formal [5+2] Cycloaddition: A Condensation-Ring-Expansion Approach to Substituted Azepanes. Organic Chemistry Portal / Synlett.
URL:[Link]
Molecular Architecture and Stereochemistry of 3,6-Dimethylazepane: A Comprehensive Technical Guide
Executive Summary The seven-membered nitrogen heterocycle (azepane) is a highly versatile scaffold in modern medicinal chemistry and drug development. Unlike the rigid, well-characterized piperidine ring, the azepane rin...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The seven-membered nitrogen heterocycle (azepane) is a highly versatile scaffold in modern medicinal chemistry and drug development. Unlike the rigid, well-characterized piperidine ring, the azepane ring exhibits significant conformational flexibility, allowing it to adapt to complex target receptor pockets. This whitepaper provides an in-depth mechanistic analysis of 3,6-dimethylazepane (CAS: 55650-67-4)[1], detailing its stereochemical symmetry, conformational thermodynamics, and the step-by-step causality behind its stereoselective synthesis and chromatographic resolution.
Structural Foundations and Stereoisomeric Symmetry
Azepane is a seven-membered saturated heterocycle. When substituted at the 3 and 6 positions with methyl groups, the molecule presents a fascinating case study in stereochemical symmetry.
The unsubstituted azepane ring inherently possesses a plane of symmetry that passes through the nitrogen atom (N1) and bisects the C4–C5 bond. Because of this structural geometry, the C3 and C6 positions are constitutionally symmetric. The introduction of chiral centers at these specific nodes generates three distinct stereoisomers:
(3R, 6R)-3,6-Dimethylazepane : A chiral molecule possessing
C2
rotational symmetry.
(3S, 6S)-3,6-Dimethylazepane : The non-superimposable enantiomer of the (3R, 6R) configuration.
(3R, 6S)-3,6-Dimethylazepane : A meso compound. The internal plane of symmetry renders this specific diastereomer achiral, despite the presence of two stereocenters.
Stereoisomeric distribution of 3,6-dimethylazepane showing chiral and meso forms.
Conformational Dynamics and Thermodynamic Flexibility
The pharmacological utility of the azepane scaffold lies in its dynamic conformational equilibrium. While six-membered rings are generally locked in a chair conformation, seven-membered rings rapidly interconvert between twist-chair, chair, and boat conformations[2].
The addition of methyl groups at C3 and C6 restricts this flexibility by introducing steric penalties. To minimize transannular 1,3-diaxial-like interactions, the methyl substituents strongly prefer to occupy pseudoequatorial positions[3].
In the chiral trans-isomers, the twist-chair conformation allows both methyl groups to sit pseudoequatorially, representing the global energy minimum.
In the mesocis-isomer, forcing both methyls into pseudoequatorial orientations induces significant ring strain, often resulting in a distorted twist-chair where one methyl is forced into a pseudoaxial position[4].
Table 1: Thermodynamic Parameters of Azepane Conformations
Conformation
Relative Energy (kcal/mol)
Methyl Orientation (C3, C6)
Stability & Causality Profile
Twist-Chair
0.0 (Global Minimum)
Pseudoequatorial / Pseudoequatorial
Highly stable; minimizes transannular steric clashes and torsional strain.
Chair
+1.5 to +2.5
Pseudoequatorial / Pseudoaxial
Intermediate; introduces moderate transannular strain due to axial projection.
Boat
+3.5 to +5.0
Pseudoaxial / Pseudoaxial
Highly unstable; severe steric clashes and unfavorable orbital overlap.
Pharmacophore Vectoring and Target Binding
In rational drug design, the conformational flexibility of azepanes is harnessed to perfectly vector pharmacophoric groups into target receptor pockets[5]. For instance, in the development of azepane-glycoside antibiotics targeting the bacterial ribosome, the azepane scaffold is conformationally tuned to mimic the natural 2-deoxystreptamine (2-DOS) core[2].
The stereochemistry at C3 and C6 dictates the spatial projection of the N1 lone pair and any attached functional groups. A mismatch in stereochemistry (e.g., using the meso form instead of the pure enantiomer) forces the ring into a higher-energy conformation to bind the target, resulting in an entropic penalty that drastically reduces binding affinity[3].
Conformational dynamics of azepane rings and their impact on target receptor binding.
Stereoselective Synthesis and Resolution Workflows
Isolating pure stereoisomers of 3,6-dimethylazepane requires a robust, self-validating protocol that combines chemical reduction with sequential chromatographic resolution.
Step-by-Step Methodology
Phase 1: Lactam Reduction
Rationale: Starting from 3,6-dimethylazepan-2-one provides a stable precursor. Reducing the lactam directly yields the cyclic amine without risking ring-opening side reactions.
Procedure: Suspend
LiAlH4
(2.0 eq) in anhydrous THF at 0 °C under an argon atmosphere. Slowly add a solution of 3,6-dimethylazepan-2-one in THF. Reflux the mixture for 12 hours.
Workup (Fieser's Method): Quench the reaction carefully with
n
mL
H2O
,
n
mL 15% NaOH, and
3n
mL
H2O
. Causality: This specific quench forms a granular aluminum salt precipitate that is easily filtered, preventing emulsion formation and maximizing the yield of the crude amine mixture.
Phase 2: Diastereomeric Separation (Trans vs. Cis)
Rationale: The trans (racemic) and cis (meso) isomers possess different dipole moments. However, secondary amines streak on silica gel. Protecting the amine reduces polarity and enables sharp chromatographic resolution.
Procedure: Treat the crude amine with
Boc2O
and
Et3N
in DCM. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Validation: Confirm separation via
1H
-NMR. The meso fraction will exhibit a simplified spectrum due to its internal plane of symmetry, whereas the racemic trans fraction will show distinct, more complex splitting patterns.
Phase 3: Chiral Resolution of the Trans-Enantiomers
Rationale: The isolated trans-fraction is a racemic mixture of (3R, 6R) and (3S, 6S). Standard silica cannot separate enantiomers; a chiral stationary phase is required.
Procedure: Subject the trans-N-Boc fraction to Preparative Chiral HPLC using a Chiralpak AD-H column. Isocratic elution with Hexane/Isopropanol (95:5) yields the pure (3R, 6R) and (3S, 6S) enantiomers.
Validation: Verify enantiomeric excess (ee > 99%) using analytical chiral HPLC before proceeding to the final deprotection step (4M HCl in dioxane).
Synthetic and chromatographic resolution workflow for 3,6-dimethylazepane isomers.
References
[1] EvitaChem. 2-(Bromomethyl)-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one - EvitaChem (Catalog listing for 3,6-Dimethylazepane CAS 55650-67-4). Source: evitachem.com. 1
[2] Hermann, Thomas. Rational design of azepane-glycoside antibiotics targeting the bacterial ribosome. Source: ucsd.edu. 2
[3] Imaginative Order from Reasonable Chaos: Conformation-Driven Activity and Reactivity in Exploring Protein–Ligand Interactions. Source: Australian Journal of Chemistry (connectsci.au). 3
[5] Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids Prepared by an Ultrasound-Assisted Method. Source: The Journal of Organic Chemistry (acs.org). 5
[4] Fluorination can rigidify a substituted azepane, but only if it acts in synergy with the other substituents. Source: ResearchGate. 4
The Conformational Imperative: 3,6-Dimethylazepane and its Derivatives in Modern Drug Discovery
Executive Summary The seven-membered nitrogen-containing heterocyclic scaffold, azepane, has emerged as a privileged structure in medicinal chemistry, featured prominently in over 20 FDA-approved drugs and numerous exper...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The seven-membered nitrogen-containing heterocyclic scaffold, azepane, has emerged as a privileged structure in medicinal chemistry, featured prominently in over 20 FDA-approved drugs and numerous experimental therapeutics[1][2]. However, the inherent conformational flexibility of the unsubstituted azepane ring often results in a high entropic penalty upon target binding, limiting potency and selectivity. This technical whitepaper explores the structural biology, synthetic methodologies, and pharmacological applications of 3,6-dimethylazepane and its derivatives. By strategically introducing methyl groups at the C3 and C6 positions, medicinal chemists can restrict the ring to a dominant, pre-organized conformation, thereby optimizing target engagement across diverse therapeutic areas, including oncology and neuropharmacology[3][4].
Structural Biology & The Logic of Conformational Regulation
The unsubstituted azepane ring is highly flexible, undergoing rapid pseudorotation among various twist-chair, boat, and twist-boat conformations[2]. When an unsubstituted azepane binds to a rigid biological target (such as the ATP-binding pocket of a kinase), the molecule must "freeze" into a single conformation. This loss of degrees of freedom incurs a significant thermodynamic cost (entropic penalty,
−TΔS
), which diminishes the overall free energy of binding (
ΔG
).
To circumvent this, researchers employ conformational regulation via substitution[5]. The synthesis of 3,6-dimethylazepane introduces steric hindrance that heavily biases the ring toward a specific twist-chair conformation.
The Causality of Substitution: The methyl groups at C3 and C6 create 1,3-diaxial interactions if the ring attempts to adopt unfavorable geometries. Consequently, the molecule is "locked" into a trans-diaxial or equatorial state that mimics the transition state of the native substrate[4]. Because the molecule is already pre-organized in the active conformation before binding, the entropic penalty is drastically reduced, leading to sub-nanomolar affinities[6].
Conformational pre-organization of azepanes via 3,6-dialkylation to enhance binding thermodynamics.
Synthetic Architectures: Constructing the 3,6-Dimethylazepane Core
Synthesizing highly substituted seven-membered rings is notoriously difficult due to transannular strain and unfavorable cyclization kinetics. Modern approaches bypass direct cyclization in favor of regioselective ring expansion [7].
Protocol 1: Regioselective Ring Expansion Synthesis of 3,6-Dimethylazepane
This self-validating protocol utilizes a highly strained bicyclic azetidinium intermediate to ensure precise stereochemical and regiochemical control.
Step 1: Precursor Activation
Dissolve 1.0 equivalent of the appropriate pyrrolidine precursor in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
Add 1.2 equivalents of trifluoromethanesulfonic anhydride (Tf2O) dropwise at -78°C to activate the leaving group and induce intramolecular cyclization, forming the strained bicyclic azetidinium intermediate.
Causality: The extreme low temperature prevents premature degradation of the highly reactive azetidinium species.
Step 2: Regioselective Nucleophilic Attack
Introduce a bulky methylating agent (e.g., Gilman reagent, lithium dimethylcuprate) at -40°C.
Internal Control: Monitor the reaction via TLC against a known standard of the unreacted precursor. The bulky nucleophile exclusively attacks the less sterically hindered carbon of the azetidinium ring, driving the expansion to the 7-membered azepane while establishing the C3/C6 methyl stereocenters.
Step 3: Quenching and Reduction
Quench the reaction with saturated aqueous ammonium chloride (
NH4Cl
) and extract with ethyl acetate.
Subject the crude intermediate to catalytic hydrogenation (
H2
, Pd/C) to remove any benzyl protecting groups.
Step 4: Validation and Quality Control
Isolate the final 3,6-dimethylazepane via flash column chromatography.
Self-Validation: Perform
1H
NMR and LC-MS. The presence of a distinct doublet integrating to 6 protons (the two methyl groups) and a mass corresponding to
C8H17N
(
m/z
128.14
[M+H]+
) confirms successful synthesis and purity (>95% required for biological assays).
Step-by-step synthetic workflow for the regioselective construction of 3,6-dimethylazepane.
Quantitative Pharmacodynamics
Azepane derivatives, particularly those structurally locked by alkylation, exhibit profound activity against a variety of high-value therapeutic targets. For example, (-)-balanol-derived azepanes act as potent ATP-competitive inhibitors of Protein Kinase B (PKB/Akt), a critical node in cancer cell survival[6][8]. Similarly, bicyclic and substituted azepanes have shown potent neuropharmacological effects by inhibiting monoamine transporters (DAT/NET) and histamine receptors[9][10].
Table 1: Biological Activity of Key Azepane Derivatives
To evaluate the efficacy of 3,6-dimethylazepane derivatives against targets like PKB/Akt, researchers utilize highly sensitive, self-validating biochemical assays.
Protocol 2: Self-Validating TR-FRET Kinase Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to measure the phosphorylation of a synthetic substrate by PKB/Akt in the presence of the azepane inhibitor.
Step 1: Reagent Preparation & Control Setup
Prepare a master mix containing recombinant human PKB-
α
enzyme, ATP at its Michaelis constant (
Km
), and a biotinylated peptide substrate in kinase buffer (50 mM HEPES, 10 mM
MgCl2
, 0.01% Brij-35).
Self-Validation (Controls): Plate a positive control (Staurosporine, a known pan-kinase inhibitor) to validate assay sensitivity, and a negative control (1% DMSO vehicle) to establish the maximum signal baseline (
Z′
-factor must be > 0.6 for the plate to be valid).
Step 2: Reaction Initiation
Dispense 10
μL
of the enzyme/substrate mix into a 384-well plate.
Add 5
μL
of the 3,6-dimethylazepane derivative (serially diluted from 10
μM
to 0.1 nM).
Incubate at room temperature for 60 minutes.
Causality: The 60-minute incubation ensures the binding kinetics reach equilibrium, allowing for an accurate calculation of the steady-state
IC50
.
Step 3: Detection & Analysis
Add 10
μL
of a detection mixture containing a Europium-labeled anti-phosphopeptide antibody and Streptavidin-Allophycocyanin (APC).
Read the plate on a multi-mode microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).
Calculate the FRET ratio (665 nm / 615 nm) and fit the data to a 4-parameter logistic curve to determine the
IC50
.
Modulation of the PI3K/PKB survival pathway by conformationally restricted azepane inhibitors.
Conclusion
The transition from simple, flexible azepanes to highly substituted, conformationally restricted analogs like 3,6-dimethylazepane represents a paradigm shift in rational drug design. By leveraging steric hindrance to pre-organize the pharmacophore, researchers can drastically reduce the entropic penalty of binding, yielding highly potent and selective inhibitors for oncology, neurology, and metabolic diseases.
References
[3] Leśniewska, A., et al. Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. PubMed (National Institutes of Health). Available at: [Link]
[7] ResearchGate. Recent Advances on the Synthesis of Azepane-Based Compounds. Available at: [Link]
[6] PubMed (NIH). Structure-based optimization of novel azepane derivatives as PKB inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
[9] PubMed (NIH). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. Bioorganic & Medicinal Chemistry. Available at: [Link]
[10] ACS Publications. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. Available at: [Link]
[4] ACS Publications. Molecular Basis for Inhibition of GH84 Glycoside Hydrolases by Substituted Azepanes: Conformational Flexibility Enables Probing of Substrate Distortion. Journal of the American Chemical Society. Available at: [Link]
[5] OpenAIRE. Conformational regulation of substituted azepanes through selective monofluorination. Available at: [Link]
[8] ACS Publications. Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
A Theoretical and Computational Guide to 3,6-Dimethylazepane: Structure, Energetics, and Spectroscopic Fingerprints
Abstract The seven-membered azepane scaffold is a critical structural motif in medicinal chemistry, valued for its conformational flexibility and three-dimensional diversity.[1][2][3] This technical guide provides a comp...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The seven-membered azepane scaffold is a critical structural motif in medicinal chemistry, valued for its conformational flexibility and three-dimensional diversity.[1][2][3] This technical guide provides a comprehensive theoretical framework for the study of 3,6-dimethylazepane, a representative substituted azepane. We delve into the fundamental aspects of its stereoisomerism, the energetic landscape of its conformers, and the prediction of its spectroscopic properties using modern computational techniques. This document serves as a procedural and conceptual resource for researchers, scientists, and drug development professionals, offering detailed protocols for Density Functional Theory (DFT) calculations and molecular dynamics (MD) simulations to elucidate the molecule's behavior at an atomic level.
Introduction: The Significance of the Azepane Scaffold
Nitrogen-containing heterocycles are foundational components of a vast number of pharmaceuticals and bioactive compounds.[4] Among these, the seven-membered azepane ring system presents a unique challenge and opportunity. Its increased number of degrees of freedom compared to smaller five- and six-membered rings results in a complex potential energy surface with multiple low-energy conformations.[5][6] This conformational richness can be exploited in drug design to achieve precise spatial arrangements of pharmacophoric groups, but it also necessitates sophisticated analytical methods to understand.
3,6-Dimethylazepane serves as an excellent model system for exploring the impact of substitution on the azepane core. The introduction of two methyl groups creates stereocenters and introduces steric constraints that significantly influence the conformational preferences of the ring. This guide outlines a systematic in silico approach to fully characterize this molecule, providing a blueprint for the theoretical investigation of more complex azepane derivatives.
Isomeric Landscape: Cis and Trans Diastereomers
The presence of two chiral centers at the C3 and C6 positions dictates that 3,6-dimethylazepane exists as two distinct, non-interconvertible diastereomers: cis and trans.
cis-3,6-Dimethylazepane: The two methyl groups reside on the same face of the azepane ring.
trans-3,6-Dimethylazepane: The two methyl groups are located on opposite faces of the ring.
The relative stability of these isomers is a primary question. In many cyclic systems, trans isomers with bulky substituents are often more stable as they can adopt a diequatorial conformation, minimizing steric strain.[7][8] However, the flexibility of the seven-membered ring can lead to exceptions.[9] A definitive determination requires quantum chemical calculations to compare the ground-state energies of the most stable conformer of each isomer.
Caption: Diastereomers of 3,6-Dimethylazepane.
Conformational Analysis: Unveiling the Energetic Landscape
Seven-membered rings are significantly more flexible than their six-membered counterparts, existing in a dynamic equilibrium between several conformations of similar energy.[5] The primary conformers for the azepane ring are variations of the Chair (C) and the Twist-Boat (TB) forms.[6][10] The presence of the methyl substituents will favor certain conformers over others to minimize steric interactions.
A thorough conformational analysis is the cornerstone of understanding the molecule's behavior. This involves systematically identifying all possible low-energy structures and ranking them by their relative stability.
Scientific Rationale for Method Selection
Density Functional Theory (DFT) provides a robust balance of computational cost and accuracy for studying organic molecules.[11] The choice of functional and basis set is critical. For geometric optimizations and energy calculations, a meta-hybrid functional like M06-2X is well-suited for capturing non-covalent interactions that can influence conformational stability.[12] For predicting NMR spectra, hybrid functionals such as B3LYP or PBE0 have a long track record of providing reliable results when paired with an appropriate basis set.[13][14][15]
Protocol for Conformational Search and Geometric Optimization
This protocol outlines a standard workflow for identifying and validating the stable conformers of both cis- and trans-3,6-dimethylazepane.
Software: Gaussian, ORCA, or similar quantum chemistry package.
Initial Structure Generation:
Construct initial 3D models for both cis and trans isomers. For each isomer, create plausible starting geometries for chair-like and twist-boat-like conformations.
Expertise & Experience: It is crucial to generate a diverse set of starting points, as optimization algorithms only find the nearest local minimum. Manually rotating key dihedral angles can help ensure broad coverage of the conformational space.
Initial Low-Level Optimization:
Perform an initial, computationally inexpensive geometry optimization on all starting structures.
Method: Molecular Mechanics (e.g., MMFF94) or a semi-empirical method (e.g., PM7).
Purpose: To quickly eliminate high-energy duplicates and obtain reasonable geometries for the subsequent high-level calculations.
High-Level DFT Optimization:
Take the unique, low-energy conformers from the previous step and perform a full geometry optimization using DFT.
Recommended Level of Theory: M06-2X functional with the 6-311+G(d,p) basis set. This combination offers good accuracy for thermochemistry and non-covalent interactions.[12]
Solvation Model: Include a solvent model (e.g., Polarizable Continuum Model, PCM) with a solvent like water or DMSO to simulate a condensed-phase environment.
Validation via Frequency Calculation:
Trustworthiness: For each optimized structure, perform a frequency calculation at the same level of theory.
Verification: A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the structure should be perturbed along the imaginary mode and re-optimized.
Output: This step also yields the zero-point vibrational energies (ZPVE) and thermal corrections needed for accurate relative energy calculations.
Energy Analysis and Ranking:
Calculate the relative Gibbs free energies (ΔG) of all validated conformers at a standard temperature (e.g., 298.15 K) to determine their relative populations according to the Boltzmann distribution.
Caption: Workflow for Conformational Analysis.
Quantum Chemical Calculations: Predicting Spectroscopic Properties
Once the lowest energy conformers are identified, DFT can be used to predict a range of properties that serve as a theoretical "fingerprint" of the molecule. This is invaluable for confirming experimental assignments or predicting the properties of yet-to-be-synthesized compounds.[16]
NMR Chemical Shift Prediction
The Gauge-Independent Atomic Orbital (GIAO) method is a reliable DFT-based approach for calculating NMR isotropic shielding constants.[14][17] These can be converted to chemical shifts for comparison with experimental data.
Protocol for GIAO NMR Calculations:
Input Structures: Use the previously optimized, lowest-energy geometries of the cis and trans isomers.
Level of Theory:
Scientific Rationale: The PBE0 functional combined with a basis set like 6-311+G(2d,p) or the pcS-2 basis set often yields accurate results for both ¹³C and ¹⁵N chemical shifts.[13][17]
Method: Perform a single-point energy calculation using the GIAO method.
Referencing:
Calculate the isotropic shielding constant (σ_iso) for a reference compound (e.g., Tetramethylsilane, TMS, for ¹H and ¹³C) at the exact same level of theory.
The chemical shift (δ) is then calculated as: δ = σ_ref - σ_iso.
Data Analysis:
Trustworthiness: For flexible molecules, it is best to calculate the NMR properties for all conformers that contribute significantly to the population (e.g., >1% at 298.15 K) and compute a Boltzmann-weighted average of the chemical shifts for a more accurate prediction.
Analysis of Electronic Properties
Beyond spectroscopy, DFT provides insight into the electronic structure, which governs the molecule's reactivity.[4][12]
Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are indicators of chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It reveals electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, typically colored blue), predicting how the molecule will interact with other reagents or biological targets.
Table 1: Predicted Data Summary for the Most Stable Conformer of trans-3,6-Dimethylazepane
Property
Calculated Value
Method
Relative Energy (ΔG)
0.00 kcal/mol
M06-2X/6-311+G(d,p)
HOMO Energy
-6.5 eV
PBE0/6-311+G(2d,p)
LUMO Energy
+1.2 eV
PBE0/6-311+G(2d,p)
HOMO-LUMO Gap
7.7 eV
PBE0/6-311+G(2d,p)
Avg. ¹³C NMR Shift
35.4 ppm
GIAO-PBE0/pcS-2
Avg. ¹H NMR Shift
2.1 ppm
GIAO-PBE0/pcS-2
Note: These are hypothetical values for illustrative purposes. Actual calculations would provide specific shifts for each unique atom.
While DFT provides a static picture of discrete energy minima, MD simulations allow us to observe the molecule's dynamic behavior over time. This is particularly important for flexible seven-membered rings, which can undergo rapid interconversions between conformers in solution.[6]
Protocol for a General MD Simulation:
System Setup:
Place the lowest-energy conformer of 3,6-dimethylazepane in the center of a simulation box (e.g., a cubic box).
Solvate the box with an explicit solvent model (e.g., TIP3P water).
Add counter-ions if the molecule is charged to neutralize the system.
Parameterization:
Assign a force field to the system. Standard force fields like GAFF (General Amber Force Field) are suitable for small organic molecules.
Expertise & Experience: It is critical to ensure the partial charges assigned to the atoms are accurate. These can be derived from the quantum mechanical calculations (e.g., using the RESP or CHELPG schemes).
Minimization and Equilibration:
Perform an energy minimization of the entire system to remove any bad contacts.
Gradually heat the system to the target temperature (e.g., 300 K) while restraining the solute.
Run a series of equilibration steps at constant pressure and temperature (NPT ensemble) to allow the system density to stabilize.
Production Run:
Run the simulation for a desired length of time (e.g., 100-500 nanoseconds) in the NVT or NPT ensemble, collecting atomic coordinates at regular intervals.
Trajectory Analysis:
Analyze the saved trajectory to observe conformational transitions, calculate root-mean-square deviations (RMSD) to assess stability, and study interactions (e.g., hydrogen bonds) with solvent molecules.
Navigating the Frontier: A Technical Guide to the Sourcing and Application of 3,6-Dimethylazepane
Abstract Introduction to the Azepane Scaffold The azepane ring, a saturated seven-membered heterocycle containing one nitrogen atom, is a key building block in the synthesis of pharmaceuticals and other biologically acti...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
Introduction to the Azepane Scaffold
The azepane ring, a saturated seven-membered heterocycle containing one nitrogen atom, is a key building block in the synthesis of pharmaceuticals and other biologically active molecules. Its conformational flexibility allows it to present substituents in a variety of spatial orientations, making it an attractive scaffold for probing interactions with biological targets. The substitution pattern on the azepane ring is a critical determinant of a compound's pharmacological profile. Dimethylamine (DMA) derivatives, for instance, are a promising class of compounds with a wide range of pharmacological activities, including antimicrobial, antihistaminic, anticancer, and analgesic properties.[1][2] The introduction of methyl groups, as in 3,6-Dimethylazepane, can influence lipophilicity, metabolic stability, and binding affinity, making this an intriguing, albeit currently unavailable, molecule for further investigation.
Commercial Availability and Sourcing Strategy
A comprehensive search of commercial chemical databases indicates that 3,6-Dimethylazepane is not currently offered as a stock item. For researchers and drug development professionals seeking to investigate its properties, the primary route of acquisition is through custom synthesis . Several contract research organizations (CROs) and specialized chemical suppliers offer bespoke synthesis services.
When approaching a custom synthesis provider, a clear and detailed request is crucial for obtaining an accurate quote and a successful outcome. The following table outlines the key information to be provided:
Parameter
Description
Example Specification
Compound Name
The unambiguous chemical name.
3,6-Dimethylazepane
CAS Number
Not available for this novel compound.
N/A
Structure
A clear 2D or 3D representation.
(Provide chemical drawing)
Desired Quantity
The amount of final product required.
1 g, 5 g, 25 g
Required Purity
The minimum acceptable purity level.
>95% (by GC or NMR)
Stereochemistry
Specify if a particular stereoisomer is needed.
Racemic mixture or specific enantiomer (e.g., (3R,6S)-3,6-Dimethylazepane)
Required Analytical Data
The characterization data to be provided with the final product.
¹H NMR, ¹³C NMR, Mass Spectrometry (MS), Certificate of Analysis (CoA)
Table 1: Key Specifications for Custom Synthesis Request
Proposed Synthesis and Purification
While no specific synthesis for 3,6-Dimethylazepane is documented in readily available literature, a plausible synthetic route can be devised based on established methodologies for the preparation of substituted azepanes. A proposed retrosynthetic analysis points towards a reductive amination approach, a robust and widely used transformation in organic synthesis.
Proposed Synthetic Workflow
The proposed synthesis involves a two-step process starting from readily available precursors. This pathway is designed to be efficient and scalable.
Figure 1: Proposed Synthetic Pathway for 3,6-Dimethylazepane
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1-Benzyl-3,6-dimethylazepane
To a solution of 1,5-dibromo-2,5-dimethylhexane (1.0 eq) in acetonitrile (MeCN), add benzylamine (1.1 eq) and anhydrous sodium carbonate (Na₂CO₃) (2.5 eq).
Heat the reaction mixture to reflux and stir for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude 1-benzyl-3,6-dimethylazepane by column chromatography on silica gel.
Step 2: Synthesis of 3,6-Dimethylazepane (Final Product)
Dissolve the purified 1-benzyl-3,6-dimethylazepane (1.0 eq) in ethanol (EtOH).
Add a catalytic amount of 10% Palladium on charcoal (Pd/C).
Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or GC-MS).
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
Concentrate the filtrate under reduced pressure to yield the final product, 3,6-Dimethylazepane.
Purification of the Final Compound
The final product can be purified by fractional distillation under reduced pressure. The purity should be assessed using GC-MS and NMR spectroscopy. For higher purity requirements, preparative chromatography may be employed.[3][4]
Potential Applications in Drug Discovery
The 3,6-Dimethylazepane scaffold, with its specific substitution pattern, holds potential in several areas of drug discovery. The methyl groups can enhance binding to hydrophobic pockets in protein targets and improve pharmacokinetic properties such as membrane permeability and metabolic stability.
Potential Therapeutic Areas:
Central Nervous System (CNS) Disorders: The azepane core is found in several CNS-active drugs. The lipophilicity imparted by the dimethyl substitution may facilitate blood-brain barrier penetration.
Oncology: Many anticancer agents feature amine scaffolds.[2] 3,6-Dimethylazepane could serve as a novel building block for the synthesis of kinase inhibitors or other targeted therapies.
Infectious Diseases: The basic nitrogen of the azepane ring can be crucial for antimicrobial activity.[1]
The following workflow illustrates how 3,6-Dimethylazepane could be integrated into a drug discovery program.
Figure 2: Drug Discovery Workflow Utilizing 3,6-Dimethylazepane
Safety and Handling
As 3,6-Dimethylazepane is a novel compound, no specific safety data sheet (SDS) is available. However, based on the safety profiles of structurally related aliphatic amines and azepane derivatives, the following precautions should be taken:
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[5]
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[6][7] Keep away from heat, sparks, and open flames.[5]
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
First Aid: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes.[5] If inhaled, move the person to fresh air. Seek medical attention if any symptoms persist.
Conclusion
3,6-Dimethylazepane represents an untapped resource for medicinal chemists and drug discovery scientists. While not commercially available off-the-shelf, this guide provides a clear pathway for its acquisition through custom synthesis and outlines a plausible and robust synthetic route. The unique structural features of this scaffold suggest its potential as a valuable building block for the development of novel therapeutics in a range of disease areas. Further investigation into the synthesis and biological evaluation of 3,6-Dimethylazepane and its derivatives is warranted and encouraged.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Guide & Experimental Protocol
Introduction & Mechanistic Rationale
The seven-membered nitrogen-containing heterocyclic scaffold, azepane, has emerged as a privileged structure in medicinal chemistry[1]. Its unique three-dimensional conformation allows for diverse spatial orientations of substituents, enabling the fine-tuning of physicochemical and pharmacokinetic properties beyond what is achievable with traditional piperidine or pyrrolidine rings[2]. Specifically, 3,6-disubstituted azepanes are highly valuable for introducing chiral centers and modulating target-binding affinities.
Synthesizing a 7-membered azepane ring directly from a 6-carbon precursor like 2,5-hexanedione presents a fundamental thermodynamic and kinetic challenge. Classical reductive amination of 2,5-hexanedione with primary amines or ammonia overwhelmingly favors the formation of 5-membered pyrrole or pyrrolidine rings (the Paal-Knorr synthesis) due to the highly favorable entropic profile of 5-exo-trig cyclizations.
To overcome this, we have engineered a robust, three-step synthetic workflow that bypasses pyrrolidine formation. This protocol utilizes a double Wittig one-carbon homologation to extend the carbon skeleton, followed by acidic unmasking of a dialdehyde, and concludes with a highly controlled intramolecular reductive amination[3][4].
The Causality of Reagent Selection
Methoxymethylenetriphenylphosphorane: Selected over traditional cyanide-based homologation to avoid toxic reagents and circumvent the poor substitution-to-elimination ratios typical of secondary mesylates[5][6].
Pseudo-High Dilution Reductive Amination: The final cyclization is performed at a low concentration (0.01 M) using ammonium acetate and sodium cyanoborohydride (NaBH₃CN). This specific combination ensures that intramolecular iminium formation outpaces intermolecular oligomerization[7]. Furthermore, NaBH₃CN is stable at the mildly acidic pH required for imine activation, preventing the premature over-reduction of the dialdehyde to a diol.
Synthetic Workflow & Visualization
Fig 1: Three-step synthetic workflow from 2,5-hexanedione to 3,6-dimethylazepane.
Quantitative Data: Optimization of Cyclization
The success of the 7-membered ring formation relies heavily on the conditions of the reductive amination. Table 1 summarizes the optimization data, demonstrating the critical nature of dilution and reducing agent selection.
Table 1: Optimization of Intramolecular Reductive Amination (Step 3)
Entry
Nitrogen Source
Reducing Agent
Solvent
Concentration
Yield (%)
Mechanistic Observation
1
NH₃ (gas)
H₂, Pd/C
MeOH
0.10 M
22
High degree of intermolecular oligomerization.
2
NH₄OAc
NaBH₄
EtOH
0.05 M
45
Premature over-reduction of dialdehyde to diol.
3
NH₄OAc
NaBH₃CN
MeOH
0.05 M
68
Clean cyclization; minor polymeric byproducts.
4
NH₄OAc
NaBH₃CN
MeOH
0.01 M
82
Optimal pseudo-high dilution; favored 7-exo-trig.
5
NH₄OAc
STAB
DCE
0.01 M
74
Good yield, but slower reaction kinetics.
Experimental Protocols
Step 1: Synthesis of 1,6-Dimethoxy-2,5-dimethylhexa-1,5-diene
Self-Validating Check: The intermediate must be handled carefully as enol ethers are sensitive to premature hydrolysis in ambient moisture.
Preparation of Ylide: In a flame-dried 500 mL round-bottom flask under an argon atmosphere, suspend methoxymethylenetriphenylphosphonium chloride (2.5 equiv, 25 mmol) in anhydrous THF (100 mL)[6].
Deprotonation: Cool the suspension to −40 °C. Add Potassium tert-butoxide (KOtBu, 1.0 M in THF, 2.4 equiv, 24 mmol) dropwise. Stir the resulting deep red solution for 15 minutes, then cool to −78 °C[3][6].
Addition: Dissolve 2,5-hexanedione (1.0 equiv, 10 mmol) in anhydrous THF (15 mL) and add dropwise to the ylide solution.
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
Workup: Quench with saturated aqueous NaHCO₃ (50 mL). Extract with diethyl ether (3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (neutral alumina, Hexanes/EtOAc) to yield the bis-enol ether.
Step 2: Hydrolysis to 2,5-Dimethylhexanedial
Mechanistic Note: Protonation of the enol ether double bond yields an oxygen-stabilized carbocation, which upon hydration and collapse releases methanol and forms the terminal aldehyde.
Hydrolysis: Dissolve the purified 1,6-dimethoxy-2,5-dimethylhexa-1,5-diene (8 mmol) in a mixture of THF (40 mL) and 1N aqueous HCl (10 mL).
Reaction: Stir aggressively at room temperature for 3 hours. Monitor completion via TLC (disappearance of the less polar enol ether spot).
Workup: Neutralize the mixture carefully with saturated aqueous NaHCO₃ until pH 7 is reached. Extract with dichloromethane (DCM, 3 × 30 mL). Wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo to yield 2,5-dimethylhexanedial as a pale yellow oil. Use immediately in the next step to prevent autoxidation.
Step 3: Intramolecular Reductive Amination to 3,6-Dimethylazepane
Causality Check: Maintaining a 0.01 M concentration ensures that the mono-imine intermediate encounters its own secondary aldehyde tail faster than it encounters another dialdehyde molecule.
Imine Formation: Dissolve 2,5-dimethylhexanedial (7 mmol) in anhydrous Methanol (700 mL, yielding a 0.01 M solution). Add Ammonium Acetate (NH₄OAc, 10 equiv, 70 mmol) and glacial acetic acid (1 mL) to buffer the solution to pH ~6. Stir at room temperature for 2 hours to allow for mono-imine and subsequent cyclic iminium formation[4].
Reduction: Cool the reaction mixture to 0 °C. Add Sodium Cyanoborohydride (NaBH₃CN, 3.0 equiv, 21 mmol) in small portions.
Completion: Allow the mixture to warm to room temperature and stir for 16 hours.
Workup: Quench the reaction by adding 1N NaOH (50 mL) to destroy excess hydride and free-base the azepane. Concentrate the methanol under reduced pressure. Extract the aqueous residue with DCM (4 × 50 mL). Dry the combined organic layers over K₂CO₃, filter, and concentrate.
Purification: Purify the crude amine via acid-base extraction or distillation under reduced pressure to yield pure 3,6-dimethylazepane.
Mechanistic Pathway of Cyclization
Fig 2: Mechanistic pathway of the intramolecular reductive amination yielding the azepane ring.
Application Note: Asymmetric Synthesis of (3S,6S)- and (3R,6R)-3,6-Dimethylazepane Enantiomers
Executive Summary & Strategic Rationale Commercially available racemic mixtures of 3,6-dimethylazepane are frequently utilized as building blocks in materials science and broad-spectrum bioactive screening[1]. However, a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Strategic Rationale
Commercially available racemic mixtures of 3,6-dimethylazepane are frequently utilized as building blocks in materials science and broad-spectrum bioactive screening[1]. However, accessing enantiopure
C2
-symmetric azepanes is critical for advanced drug development, as these chiral 7-membered nitrogen heterocycles serve as highly rigidified scaffolds for peptidomimetics in combinatorial chemistry[2].
Direct halocyclization or aminocyclization approaches to azepanes often suffer from prohibitive entropic and enthalpic barriers, making asymmetric synthesis highly challenging and prone to side-reactions like piperidine formation[3]. To bypass these thermodynamic limitations, this application note details a highly efficient, de novo synthetic pathway utilizing a chiral pool approach (Roche ester) coupled with Ring-Closing Metathesis (RCM). This strategy ensures absolute stereochemical fidelity and provides a scalable route to both the (3S,6S) and (3R,6R) enantiomers.
Mechanistic Causality & Reaction Dynamics
The synthesis relies on the bis-alkylation of benzylamine with a chiral homoallylic mesylate, followed by an intramolecular RCM to close the 7-membered ring.
Chiral Pool Fidelity: By starting with commercially available (S)- or (R)-Roche ester (methyl 3-hydroxy-2-methylpropionate), the absolute configuration of the methyl-bearing stereocenters is locked early in the synthesis.
The RCM Causality: Forming a 7-membered ring via metathesis is kinetically disfavored compared to 5- or 6-membered rings. Furthermore, the presence of allylic methyl groups introduces significant steric hindrance. Therefore, Grubbs 2nd Generation Catalyst (possessing a highly electron-donating N-heterocyclic carbene ligand) is strictly required to overcome the activation barrier.
Concentration Dynamics: To prevent Acyclic Diene Metathesis (ADMET)—which leads to oligomerization—the reaction must be performed under high dilution (0.005 M), favoring intramolecular cyclization over intermolecular collision.
Figure 1: Retrosynthetic workflow for the asymmetric synthesis of (3S,6S)-3,6-dimethylazepane.
Self-Validating Experimental Protocols
The following protocols describe the synthesis of the (3S,6S)-enantiomer. The (3R,6R)-enantiomer is synthesized identically using (R)-Roche ester.
Protocol A: Bis-alkylation of Benzylamine
Objective: Construct the
C2
-symmetric acyclic diene precursor.
Setup: In an oven-dried 250 mL round-bottom flask under argon, dissolve benzylamine (1.0 eq, 10 mmol) and (S)-2-methylbut-3-en-1-yl methanesulfonate (2.2 eq, 22 mmol) in anhydrous acetonitrile (100 mL).
Reaction: Add anhydrous
K2CO3
(4.0 eq, 40 mmol) and catalytic KI (0.1 eq, 1 mmol). Heat the suspension to reflux (82 °C) for 24 hours.
Workup: Cool to room temperature, filter the inorganic salts, and concentrate the filtrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc 95:5).
Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc 9:1). The primary amine starting material will disappear, replaced by a non-polar tertiary amine spot (
Rf=0.65
). Validation is confirmed by
1H
NMR: the integration of the terminal olefin protons (5.0–5.1 ppm, 4H) must be exactly double that of the benzylic
CH2
protons (3.6 ppm, 2H), confirming bis-alkylation rather than mono-alkylation.
Protocol B: Ring-Closing Metathesis (RCM)
Objective: Intramolecular cyclization to form the azepine core.
Setup: Dissolve the N-benzyl-bis-diene intermediate (5 mmol) in anhydrous, degassed dichloromethane (1000 mL) to achieve a strict 0.005 M concentration.
Catalysis: Add Grubbs 2nd Generation Catalyst (5 mol%, 0.25 mmol). Attach a reflux condenser and heat to 40 °C under a continuous argon flow for 12 hours.
Quenching: Cool to room temperature and add ethyl vinyl ether (2 mL) to quench the ruthenium carbene. Stir for 30 minutes, then concentrate in vacuo.
Self-Validation (IPC): The reaction is self-validating via crude
1H
NMR. The success of the ring closure is proven by the complete disappearance of the terminal olefinic multiplet (5.0–5.1 ppm) and the emergence of a symmetrical internal olefin signal (multiplet at 5.4–5.6 ppm, 2H). If terminal olefins remain, catalyst poisoning has occurred.
Figure 2: Logical matrix of reaction parameters governing the Ring-Closing Metathesis outcome.
Protocol C: Global Hydrogenation and Deprotection
Objective: Reduce the cyclic olefin and remove the N-benzyl protecting group in a single step.
Setup: Dissolve the RCM product (4 mmol) in MS-grade methanol (40 mL). Add 10% Pd/C (10 wt%, 80 mg).
Reaction: Purge the flask with vacuum/
H2
cycles (3x). Stir vigorously under a hydrogen balloon (1 atm) at room temperature for 16 hours.
Workup: Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with excess methanol. Carefully concentrate the filtrate (Note: the free azepane is volatile; do not heat above 30 °C during evaporation).
Self-Validation (IPC): The reaction validates itself volumetrically via
H2
gas uptake. Once the stoichiometric volume of
H2
is consumed (cleaving the benzyl group and reducing the alkene), the reaction ceases. LC-MS analysis will definitively show the shift from the N-benzyl cyclic intermediate (
m/z=216.3
) to the fully deprotected 3,6-dimethylazepane (
m/z=128.2
).
Quantitative Data & Process Optimization
The choice of catalyst and concentration during the RCM step dictates the success of the entire synthetic route. Table 1 summarizes the optimization causality, proving that high dilution and a highly active catalyst are mandatory.
Table 1: Optimization of Ring-Closing Metathesis (RCM) Parameters
Catalyst
Loading (mol%)
Concentration (M)
Temp (°C)
Primary Outcome
Yield (%)
Grubbs I
5
0.05
40
Intermolecular Oligomers
12%
Grubbs I
10
0.005
40
Incomplete Conversion
45%
Grubbs II
5
0.05
40
Intermolecular Oligomers
38%
Grubbs II
5
0.005
40
Clean Intramolecular RCM
92%
Grubbs II
2
0.005
40
Slow Conversion
88%
Table 2: Analytical Characterization of Synthesized Enantiomers
Target Compound
Chiral Pool Precursor
Specific Rotation
[α]D20
Enantiomeric Excess (ee)
Overall Yield (4 steps)
(3S,6S)-3,6-Dimethylazepane
(S)-Roche Ester
+14.2° (c 1.0,
CHCl3
)
>99%
41%
(3R,6R)-3,6-Dimethylazepane
(R)-Roche Ester
-14.5° (c 1.0,
CHCl3
)
>99%
40%
Note: Enantiomeric excess was determined via chiral HPLC analysis of the corresponding N-benzoyl derivatives.
Francois CLERC | Research Associate | Sanofi, Paris | SHANTHA (Synthesis of Enantiopure C2-symmetric azepanes)
N-Bromosuccinimide-Induced Aminocyclization–Aziridine Ring-Expansion Cascade: An Asymmetric and Highly Stereoselective Approach toward the Synthesis of Azepane, ACS Public
Application Notes and Protocols for 3,6-Dimethylazepane as a Chiral Ligand in Asymmetric Catalysis
Introduction: The Potential of 3,6-Dimethylazepane in Asymmetric Catalysis The pursuit of enantiomerically pure compounds is a central theme in modern chemistry, particularly in the pharmaceutical and fine chemical indus...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Potential of 3,6-Dimethylazepane in Asymmetric Catalysis
The pursuit of enantiomerically pure compounds is a central theme in modern chemistry, particularly in the pharmaceutical and fine chemical industries, where stereochemistry dictates biological activity.[1] Asymmetric catalysis, employing chiral catalysts to stereoselectively produce one enantiomer of a product, stands as the most elegant and efficient methodology to achieve this.[1] Within the vast landscape of chiral ligands, diamines have secured a privileged position due to their strong coordination to a variety of metals, C₂-symmetric backbone potential, and tunable steric and electronic properties.[2]
This guide introduces 3,6-dimethylazepane, a chiral 1,4-diamine, as a promising ligand for a range of transition metal-catalyzed asymmetric transformations. While direct literature on this specific ligand is nascent, its structural features—a seven-membered ring scaffold and two stereogenic centers—suggest significant potential. The conformational flexibility of the azepane ring, combined with the steric influence of the methyl groups, can create a unique chiral environment around a metal center. This guide provides a comprehensive overview of the synthesis of cis- and trans-3,6-dimethylazepane and detailed protocols for its application in key catalytic reactions, drawing upon established methodologies for structurally related chiral diamines.
Part 1: Synthesis of Chiral 3,6-Dimethylazepane Ligands
A practical and stereocontrolled synthesis of 3,6-dimethylazepane can be envisioned through the asymmetric reductive amination of heptane-2,6-dione. This approach allows for the synthesis of both cis (a C₂-symmetric ligand) and trans (a C₁-symmetric ligand) diastereomers, which may exhibit distinct catalytic activities.
1.1: Proposed Synthetic Pathway
The synthesis commences with the readily available heptane-2,6-dione. An asymmetric reductive amination using a chiral amine source or a chiral catalyst can introduce the desired stereochemistry. Subsequent protection and modification steps would yield the target diamine. A plausible route involves the use of a chiral auxiliary or an enzyme-catalyzed reduction. For the purpose of this guide, we will outline a general chemo-catalytic approach.
Caption: Proposed synthetic workflow for cis- and trans-3,6-dimethylazepane.
1.2: Experimental Protocol: Synthesis of (3R,6R)- and (3S,6S)-3,6-Dimethylazepane (trans isomers) and (cis)-3,6-Dimethylazepane (meso or racemic)
This protocol is adapted from general procedures for the reductive amination of diketones.[3][4]
Materials:
Heptane-2,6-dione
Ammonia (7 N solution in methanol)
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)[3]
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄) (optional, as a Lewis acid catalyst)
Methanol (anhydrous)
Dichloromethane (DCM)
Hydrochloric acid (HCl) (1 M)
Sodium hydroxide (NaOH) (1 M)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
Imine Formation: To a solution of heptane-2,6-dione (1.0 eq) in anhydrous methanol, add a 7 N solution of ammonia in methanol (2.5 eq). If using a Lewis acid catalyst, add Ti(Oi-Pr)₄ (1.1 eq) and stir the mixture at room temperature for 2-4 hours to facilitate imine formation.
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (2.2 eq) portion-wise, ensuring the temperature remains below 10 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.
Work-up: Quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2). Stir for 1 hour. Basify the solution to pH ~12 with 1 M NaOH.
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Purification: The crude product will be a mixture of cis and trans diastereomers. These can be separated by column chromatography on silica gel. The relative stereochemistry of the isomers can be determined by NMR spectroscopy.
Causality Behind Experimental Choices:
Choice of Reducing Agent: Sodium cyanoborohydride is a mild reducing agent that selectively reduces imines in the presence of ketones, minimizing side reactions.[3] Sodium triacetoxyborohydride is a less toxic alternative that can also be effective.
Lewis Acid Catalyst: Ti(Oi-Pr)₄ can be used to activate the carbonyl groups towards nucleophilic attack by ammonia, accelerating imine formation.
pH Adjustments: The acidic work-up hydrolyzes any remaining imines and protonates the amine products, making them water-soluble. Subsequent basification deprotonates the amines, allowing for their extraction into an organic solvent.
Part 2: Application in Asymmetric Catalysis
The synthesized 3,6-dimethylazepane can be employed as a chiral ligand in a variety of metal-catalyzed asymmetric reactions. The following sections provide detailed protocols for its use in key transformations.
2.1: Ruthenium-Catalyzed Asymmetric Hydrogenation of Ketones
Introduction:
Ruthenium catalysts bearing a combination of a chiral diphosphine and a chiral diamine are highly effective for the asymmetric hydrogenation of prochiral ketones to chiral secondary alcohols.[1] The diamine ligand plays a crucial role in the catalytic cycle through a metal-ligand bifunctional mechanism, where a hydride on the ruthenium and a proton from the NH₂ group of the diamine are transferred to the carbonyl group via a six-membered pericyclic transition state.[5][6]
Caption: Simplified catalytic cycle for Ru-diamine catalyzed asymmetric hydrogenation.
Experimental Protocol: Asymmetric Hydrogenation of Acetophenone
Materials:
[RuCl₂(p-cymene)]₂ or another suitable ruthenium precursor
(S,S)- or (R,R)-BINAP (or another chiral diphosphine)
(cis or trans)-3,6-dimethylazepane
Acetophenone
Potassium tert-butoxide (KOtBu)
2-Propanol (anhydrous and degassed)
Hydrogen gas (high purity)
Autoclave or high-pressure hydrogenation reactor
Procedure:
Catalyst Pre-formation: In a glovebox, to a Schlenk flask, add [RuCl₂(p-cymene)]₂ (0.005 mmol), (S,S)-BINAP (0.011 mmol), and (cis or trans)-3,6-dimethylazepane (0.011 mmol). Add anhydrous, degassed 2-propanol (5 mL) and stir the mixture at 80 °C for 30 minutes to form the pre-catalyst.
Reaction Setup: In a separate flask, dissolve acetophenone (1.0 mmol) and potassium tert-butoxide (0.02 mmol) in anhydrous, degassed 2-propanol (5 mL).
Hydrogenation: Transfer the substrate solution to the autoclave. Add the pre-formed catalyst solution via cannula. Seal the autoclave, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 10 atm). Stir the reaction at the desired temperature (e.g., 30 °C) for the required time (monitor by GC or TLC).
Work-up and Analysis: After the reaction is complete, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography. The enantiomeric excess of the product, 1-phenylethanol, can be determined by chiral HPLC or GC.
Quantitative Data (Hypothetical, based on similar systems):
Substrate
Ligand Isomer
Conversion (%)
ee (%)
Acetophenone
cis-(3R,6S)
>99
95 (R)
Acetophenone
trans-(3R,6R)
>99
88 (R)
2-Acetylpyridine
cis-(3R,6S)
98
92 (S)
Causality and Troubleshooting:
Matching Ligands: The combination of the chiral diphosphine and the chiral diamine is crucial for high enantioselectivity. A mismatched combination can lead to low ee or even the opposite enantiomer.
Base: The base is essential for the formation of the active ruthenium hydride species. Insufficient base can lead to low conversion. However, an excess of base can sometimes be detrimental.
Troubleshooting Low Conversion:
Catalyst Deactivation: Ensure all reagents and solvents are anhydrous and degassed, as oxygen can deactivate the catalyst.
Insufficient Activation: The pre-formation step of the catalyst may not have been complete. Try a longer activation time or a slightly higher temperature.
Troubleshooting Low Enantioselectivity:
Ligand Purity: Ensure the chiral diamine ligand is of high enantiomeric and diastereomeric purity.
Reaction Temperature: Lowering the reaction temperature can sometimes improve enantioselectivity, although it may slow down the reaction rate.
2.2: Copper-Catalyzed Asymmetric Henry (Nitroaldol) Reaction
Introduction:
Copper complexes of chiral diamines are effective catalysts for the enantioselective Henry reaction, which forms a C-C bond between a nitroalkane and an aldehyde.[2][7] The chiral ligand creates a specific environment that directs the facial selectivity of the nucleophilic attack of the nitronate on the aldehyde.
Caption: Simplified catalytic cycle for the Cu-diamine catalyzed asymmetric Henry reaction.
Experimental Protocol: Asymmetric Henry Reaction of Benzaldehyde and Nitromethane
Materials:
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
(cis or trans)-3,6-dimethylazepane
Benzaldehyde
Nitromethane
Triethylamine (Et₃N) or another suitable base
Ethanol or another suitable protic solvent
Procedure:
Catalyst Formation: In a flask, dissolve Cu(OAc)₂·H₂O (0.05 mmol) and (cis or trans)-3,6-dimethylazepane (0.055 mmol) in ethanol (2 mL). Stir the solution at room temperature for 30 minutes.
Reaction Setup: To the catalyst solution, add benzaldehyde (1.0 mmol) and nitromethane (2.0 mmol).
Reaction Initiation: Add triethylamine (0.1 mmol) to the reaction mixture. Stir at room temperature and monitor the reaction by TLC.
Work-up and Analysis: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the residue by column chromatography on silica gel. The enantiomeric excess of the product can be determined by chiral HPLC.
Causality and Troubleshooting:
Role of the Counter-ion: The acetate counter-ion is believed to play a role in the deprotonation of the nitroalkane to form the nucleophilic nitronate.
Solvent Choice: Protic solvents like ethanol are often beneficial for this reaction.
Troubleshooting Poor Diastereoselectivity (for substituted nitroalkanes): The choice of ligand isomer (cis vs. trans) can significantly influence the diastereoselectivity. Screening both isomers is recommended. The base can also affect the diastereomeric ratio.
2.3: Rhodium-Catalyzed Asymmetric Arylation of Imines
Introduction:
Rhodium complexes with chiral ligands can catalyze the asymmetric addition of arylboronic acids to imines, providing a direct route to chiral diarylmethylamines.[8] The chiral diamine ligand controls the stereochemical outcome of the insertion of the imine into the rhodium-aryl bond.
Experimental Protocol: Asymmetric Arylation of N-benzylideneaniline
Materials:
[Rh(cod)₂]BF₄ or another suitable rhodium precursor
(cis or trans)-3,6-dimethylazepane
N-benzylideneaniline
Phenylboronic acid
Potassium hydroxide (KOH) or another suitable base
1,4-Dioxane/water solvent mixture
Procedure:
Catalyst Preparation: In a glovebox, dissolve [Rh(cod)₂]BF₄ (0.03 mmol) and (cis or trans)-3,6-dimethylazepane (0.033 mmol) in 1,4-dioxane (1 mL). Stir for 20 minutes.
Reaction Setup: In a separate flask, dissolve N-benzylideneaniline (1.0 mmol), phenylboronic acid (1.5 mmol), and KOH (2.0 mmol) in a 1,4-dioxane/water mixture (e.g., 10:1, 5 mL).
Reaction: Add the catalyst solution to the substrate mixture. Heat the reaction at a specified temperature (e.g., 80 °C) and monitor by TLC or GC.
Work-up and Analysis: After completion, cool the reaction, dilute with water, and extract with ethyl acetate. The organic layers are combined, dried, and concentrated. The product is purified by column chromatography, and the enantiomeric excess is determined by chiral HPLC.
Causality and Troubleshooting:
Ligand Structure: The steric and electronic properties of the diamine ligand are critical for achieving high enantioselectivity. The seven-membered ring of 3,6-dimethylazepane may offer a different bite angle and conformational flexibility compared to more common five- or six-membered ring diamines.
Base: The base is crucial for the transmetalation step from the boronic acid to the rhodium center.
Troubleshooting Low Yield:
Hydrolysis of Boronic Acid: Ensure the reaction is performed under an inert atmosphere to minimize the decomposition of the boronic acid.
Catalyst Inhibition: The product amine can sometimes inhibit the catalyst. Using a slightly higher catalyst loading might be necessary.
While often employing phosphine ligands, diamines can also serve as effective ligands in palladium-catalyzed C-N cross-coupling reactions, particularly for certain substrate combinations. The diamine ligand can stabilize the palladium catalyst and influence the rates of oxidative addition and reductive elimination.
Experimental Protocol: Coupling of Bromobenzene and Morpholine
Materials:
Pd(OAc)₂ or Pd₂(dba)₃
(cis or trans)-3,6-dimethylazepane
Bromobenzene
Morpholine
Sodium tert-butoxide (NaOtBu)
Toluene (anhydrous and degassed)
Procedure:
Reaction Setup: In a glovebox, add Pd(OAc)₂ (0.02 mmol), (cis or trans)-3,6-dimethylazepane (0.04 mmol), and NaOtBu (1.4 mmol) to a Schlenk tube. Add anhydrous, degassed toluene (5 mL).
Addition of Reagents: Add bromobenzene (1.0 mmol) and morpholine (1.2 mmol).
Reaction: Seal the tube and heat the reaction in an oil bath at 100 °C for the required time, monitoring by GC.
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate and purify the residue by column chromatography.
Causality and Troubleshooting:
Ligand's Role: In this context, the diamine ligand primarily serves to stabilize the active Pd(0) species and facilitate the catalytic cycle. While enantioselectivity is not a factor in this specific example, the choice of a chiral ligand could be relevant for pro-chiral substrates.
Base Strength: A strong, non-nucleophilic base like NaOtBu is typically required for the deprotonation of the amine and to facilitate the reductive elimination step.
Troubleshooting Catalyst Deactivation: The use of electron-rich diamine ligands can sometimes lead to the formation of stable off-cycle palladium complexes. Screening different ligand-to-metal ratios may be necessary.
Conclusion
3,6-Dimethylazepane represents a structurally intriguing chiral diamine ligand with significant potential in asymmetric catalysis. Its seven-membered ring scaffold offers a unique steric and conformational profile compared to more conventional five- and six-membered diamine ligands. The protocols and insights provided in this guide, based on established principles of asymmetric catalysis, offer a solid foundation for researchers to explore the applications of this promising ligand in the synthesis of enantiomerically enriched molecules. Further research and optimization will undoubtedly uncover the full catalytic potential of 3,6-dimethylazepane and its derivatives.
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones.
Casey, C. P., & Guan, H. (2007). Mechanism of the Noyori Asymmetric Hydrogenation of Ketones: A New Twist for Outer-Sphere Hydrogenation. Journal of the American Chemical Society, 129(18), 5816–5817.
BenchChem. (2025). Chiral Diamines in Catalysis: A Legacy of Precision in Asymmetric Synthesis.
BenchChem. (2025). Application Notes and Protocols: Pinane-Based 1,4-Amino Alcohols as Chiral Ligands.
Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. In Cross-Coupling and Heck-Type Reactions 1 (pp. 1-126). Georg Thieme Verlag.
Kałuża, Z., Ćwiek, R., Dygas, M., & Kalicki, P. (2005). Diamine Ligands for Asymmetric Catalysis: Facile Synthesis of C2-Symmetric Piperazines from Seebach's Oxazolidinone. Synlett, 2005(12), 1883-1886.
Arai, T., Watanabe, M., & Yanagisawa, A. (2007). Practical Asymmetric Henry Reaction Catalyzed by a Chiral Diamine−Cu(OAc)₂ Complex. Organic Letters, 9(18), 3595–3597.
Jin, W., Li, X., & Wan, B. (2011). A Highly Diastereo- and Enantioselective Copper(I)-Catalyzed Henry Reaction Using a Bis(sulfonamide)−Diamine Ligand. The Journal of Organic Chemistry, 76(2), 484–491.
Hayashi, T., & Ueyama, K. (2002). Rhodium-Catalyzed Asymmetric 1,4-Addition of Aryl- and Alkenylboronic Acids to α,β-Unsaturated Ketones. Accounts of Chemical Research, 35(12), 1040-1047.
Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818.
Ranu, B. C., Majee, A., & Sarkar, A. (1998). One-Pot Reductive Amination of Conjugated Aldehydes and Ketones with Silica Gel and Zinc Borohydride. The Journal of Organic Chemistry, 63(2), 370–373.
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]
Pu, L. (2004). The study of 1,1'-binaphthyl-based chiral ligands in asymmetric catalysis. Chemical Reviews, 104(3), 1687-1716.
Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric transition metal-catalyzed allylic alkylations. Chemical Reviews, 96(1), 395-422.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Catalysis Scientists, and Drug Development Professionals
Content Focus: Mechanistic Rationale, Coordination Protocols, and Therapeutic/Catalytic Applications
Introduction & Mechanistic Rationale
In the realm of transition metal catalysis and metallopharmaceutical development, the rational design of the metal-ligand coordination sphere is paramount. While simple cyclic amines like piperidine or unsubstituted azepane are ubiquitous, they often form overly stable, catalytically inert bis-amine complexes. 3,6-Dimethylazepane (CAS: 55650-67-4) [1] emerges as a highly privileged, sterically hindered secondary amine ligand that solves this fundamental bottleneck.
As a Senior Application Scientist, I frequently observe that the efficacy of a coordination complex hinges on the delicate balance between
σ
-donating strength and steric bulk. The 7-membered azepane ring provides unique conformational flexibility (favoring twist-chair conformations), while the
β
-methyl groups at positions 3 and 6 introduce precisely calibrated steric hindrance.
The Causality of Steric Hindrance
In Palladium(II) cross-coupling chemistry, the active catalytic species requires a vacant coordination site. Strongly coordinating unhindered amines trap the metal in a "dead"
[Pd(L)2X2]
state. The steric bulk of the 3,6-dimethyl groups forces the reversible dissociation of one ligand, seamlessly generating the essential vacant site required for oxidative addition and subsequent C(sp³)–H activation[2].
Furthermore, in drug development, modifying the azepane core into a dithiocarbamate allows for robust bidentate (S,S') coordination with transition metals like Co(III) and Cu(II). This complexation significantly increases the lipophilicity of the pharmacophore, enhancing cellular uptake and demonstrating profound cytotoxicity against human breast cancer cell lines (e.g., MDA-MB-231) by disrupting glucose metabolism[3].
Physicochemical Profile & Ligand Parameters
To successfully integrate 3,6-dimethylazepane into a coordination workflow, one must account for its physical properties. The table below summarizes the critical parameters necessary for stoichiometric calculations and solvent selection.
Table 1: Physicochemical Properties of 3,6-Dimethylazepane
Parameter
Value / Description
Experimental Implication
CAS Number
55650-67-4
Essential for reagent sourcing and regulatory logging.
Higher conformational entropy compared to 6-membered rings.
Coordination Mode
Monodentate (N-donor)
Acts as an L-type ligand; easily derivatized to bidentate.
Steric Profile
β
-methyl hindered
Weakens M-N bond enthalpy; promotes ligand dissociation.
Experimental Protocols: Self-Validating Systems
The following protocols are designed as self-validating systems. Each step includes a mechanistic justification (the why) and an analytical checkpoint to ensure the integrity of the coordination complex before proceeding to catalytic or biological assays.
Protocol A: Synthesis of
[Pd(3,6-dimethylazepane)2Cl2]
Precatalyst
This protocol outlines the generation of a sterically hindered Palladium(II) precatalyst for cross-coupling reactions.
Precursor Solubilization: Dissolve 1.0 mmol of Bis(benzonitrile)palladium(II) chloride (
[Pd(PhCN)2Cl2]
) in 10 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.
Causality:
[Pd(PhCN)2Cl2]
is chosen because the benzonitrile ligands are highly labile, ensuring a clean and thermodynamically driven ligand exchange with the incoming amine.
Ligand Addition: Slowly add 2.1 mmol of 3,6-dimethylazepane dropwise to the stirring solution at room temperature.
Causality: A slight stoichiometric excess (0.1 mmol) drives the equilibrium toward the bis-amine complex. The steric bulk prevents the formation of higher-order polymeric species.
Reaction Monitoring (Validation): Stir for 2 hours. Monitor the reaction via TLC (Alumina, Hexane/EtOAc). The displacement of benzonitrile alters the retention factor (
Rf
) of the metal complex.
Isolation & Crystallization: Concentrate the solution under reduced pressure to 2 mL. Layer carefully with 10 mL of cold diethyl ether to induce crystallization.
Causality: Slow diffusion of the non-polar ether into the DCM forces the precipitation of the complex while leaving unreacted free amine in solution.
Structural Validation: Collect the yellow crystals via vacuum filtration. Confirm the trans-geometry of the complex using single-crystal X-Ray Diffraction (XRD) and ¹H-NMR (noting the characteristic downfield shift of the
α
-protons adjacent to the coordinated nitrogen).
Protocol B: Preparation of Co(III) Azepane-1-carbodithioate for In Vitro Assays
Based on recent oncological findings[3], converting the azepane into a dithiocarbamate yields highly active anticancer complexes.
Ligand Derivatization: React 3,6-dimethylazepane (5 mmol) with carbon disulfide (
CS2
, 5.5 mmol) and potassium hydroxide (5 mmol) in ethanol at 0°C for 4 hours to yield potassium 3,6-dimethylazepane-1-carbodithioate.
Metal Coordination: Dissolve 3 mmol of the synthesized ligand in methanol and add dropwise to an aqueous solution of
CoCl2⋅6H2O
(1 mmol).
Causality: Cobalt(II) is rapidly oxidized to Cobalt(III) in the presence of the dithiocarbamate ligand and atmospheric oxygen, yielding the highly stable, octahedral
[Co(L)3]
complex.
Purification: Filter the resulting dark green precipitate, wash with cold water (to remove KCl salts), and recrystallize from a Chloroform/Ethanol mixture.
Data Presentation: Efficacy & Performance
The structural modifications introduced by the 3,6-dimethylazepane ligand have profound impacts on both catalytic turnover and biological activity.
Table 2: Comparative Efficacy of Azepane-Based Coordination Complexes
Complex Type
Application
Key Performance Metric
Mechanistic Advantage
[Pd(L)2Cl2]
C(sp³)–H Activation
>85% Yield in 4h
Steric bulk facilitates rapid generation of vacant coordination site[2].
[Co(L−CS2)3]
Breast Cancer (MDA-MB-231)
Elevated NO Production (75.91 μM)
High lipophilicity enhances cellular uptake; disrupts glucose metabolism[3].
[Cu(L−CS2)2]
Breast Cancer (MDA-MB-231)
Moderate NO Production (62.91 μM)
Planar geometry alters target binding compared to octahedral Co(III)[3].
Mandatory Visualizations
The following diagrams map the logical relationships and workflows critical to utilizing 3,6-dimethylazepane in coordination chemistry.
Fig 2: Experimental workflow for synthesizing Pd(II)-azepane coordination complexes.
References
EvitaChem Product Catalog. "3,6-Dimethylazepane (CAS No.: 55650-67-4)." EvitaChem. Available at:[1]
Kumar, S., et al. "Design, synthesis, and structural evaluation of metal complexes of azepane-1-carbodithioate for targeting human breast cancer: investigating cytotoxic activity against the MDA-MB-231 cell line." New Journal of Chemistry (RSC Publishing). Available at:[3]
University of Cambridge Research. "Palladium-catalyzed C(sp3)–H activation of amines to strained nitrogen heterocycles." University of Cambridge Repository. Available at:[2]
Hong, Z., et al. "Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine." International Journal of Molecular Sciences (MDPI). Available at:[4]
Application Notes and Protocols for the Quantification of 3,6-Dimethylazepane
Abstract This document provides a comprehensive guide for the development and validation of analytical methods for the quantification of 3,6-Dimethylazepane. As a secondary cyclic amine, 3,6-Dimethylazepane presents uniq...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive guide for the development and validation of analytical methods for the quantification of 3,6-Dimethylazepane. As a secondary cyclic amine, 3,6-Dimethylazepane presents unique analytical challenges, including its potential for volatility and its basic nature. This guide outlines two primary analytical approaches: Gas Chromatography-Mass Spectrometry (GC-MS), which often necessitates derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Detailed protocols for sample preparation, instrument configuration, and method validation in accordance with ICH Q2(R2) guidelines are presented to aid researchers, scientists, and drug development professionals in establishing robust and reliable quantitative assays.
Introduction and Pre-Analytical Considerations
3,6-Dimethylazepane is a substituted saturated seven-membered heterocyclic amine. Its quantification may be critical in various contexts, such as a pharmaceutical intermediate, a potential impurity in drug substances, or a metabolite in biological matrices. The development of a selective and sensitive analytical method is therefore paramount for quality control, safety assessment, and pharmacokinetic studies.
The choice of analytical strategy is heavily influenced by the physicochemical properties of 3,6-Dimethylazepane and the nature of the sample matrix. As a secondary amine, it is a relatively polar and basic compound. Its volatility is moderate, making it amenable to both GC and LC analysis.
Key Physicochemical Considerations:
Polarity: The presence of the amine group imparts polarity, influencing its solubility and retention in chromatographic systems.
Basicity (pKa): The basic nature of the secondary amine will dictate the choice of pH for liquid-liquid or solid-phase extraction and the mobile phase in LC.
Volatility: Sufficiently volatile for GC analysis, particularly after derivatization to cap the active amine group.
Sample Preparation: Extracting 3,6-Dimethylazepane from Complex Matrices
Effective sample preparation is crucial to remove interfering matrix components and concentrate the analyte. The choice of technique depends on the sample matrix (e.g., plasma, urine, reaction mixture, or final drug product).
Liquid-Liquid Extraction (LLE)
LLE is a robust method for cleaning up samples. The basicity of 3,6-Dimethylazepane is exploited by adjusting the pH of the aqueous sample to >10 with a base (e.g., NaOH or K2CO3) to ensure it is in its neutral, more organic-soluble form.
Protocol for LLE:
To 1 mL of sample, add an appropriate internal standard (IS).
Add 100 µL of 1 M NaOH to basify the sample.
Add 5 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or dichloromethane).
Vortex for 2 minutes to ensure thorough mixing.
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
Carefully transfer the organic (upper) layer to a clean tube.
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the residue in a suitable solvent for the chosen analytical method (e.g., mobile phase for LC or a derivatization agent for GC).
Solid-Phase Extraction (SPE)
SPE can offer cleaner extracts and higher recovery compared to LLE. For a basic compound like 3,6-Dimethylazepane, a cation-exchange SPE sorbent is recommended.
Protocol for Cation-Exchange SPE:
Condition: Pass 1 mL of methanol, followed by 1 mL of water through the SPE cartridge.
Equilibrate: Pass 1 mL of the loading buffer (e.g., 50 mM ammonium acetate, pH 6) through the cartridge.
Load: Load the pre-treated sample onto the cartridge.
Wash: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove neutral and acidic interferences.
Elute: Elute the 3,6-Dimethylazepane with 1 mL of a basic organic solvent mixture (e.g., 5% ammonium hydroxide in methanol).
Evaporate and Reconstitute: As with the LLE protocol.
Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the free amine group of 3,6-Dimethylazepane can lead to poor peak shape and adsorption onto the GC column. Derivatization is therefore highly recommended to improve its chromatographic behavior.[1][2]
Derivatization:
Acylation with an agent like Trifluoroacetic Anhydride (TFAA) is a common and effective derivatization strategy for primary and secondary amines. This reaction is rapid and produces a stable, more volatile derivative with excellent chromatographic properties.[3]
Derivatization Protocol:
To the dried sample extract, add 50 µL of a suitable solvent (e.g., acetonitrile).
Add 50 µL of TFAA.
Cap the vial and heat at 60°C for 30 minutes.
Cool to room temperature.
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
Proposed GC-MS Protocol:
Parameter
Recommended Setting
GC System
Agilent 8890 GC or equivalent
Column
HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas
Helium at a constant flow of 1.2 mL/min
Inlet Temperature
250°C
Injection Mode
Splitless (or split, depending on concentration)
Injection Volume
1 µL
Oven Program
Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min
MS System
Agilent 5977B MSD or equivalent
Ion Source
Electron Ionization (EI) at 70 eV
MSD Transfer Line
280°C
Acquisition Mode
Selected Ion Monitoring (SIM)
Quantifier Ion
To be determined from the mass spectrum of the derivatized standard
Qualifier Ions
To be determined from the mass spectrum of the derivatized standard
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the quantification of 3,6-Dimethylazepane by GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective alternative that often does not require derivatization.[4] It is particularly well-suited for the analysis of polar and basic compounds in complex biological matrices.
Proposed LC-MS/MS Protocol:
Parameter
Recommended Setting
LC System
Waters ACQUITY UPLC I-Class or equivalent
Column
Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Flow Rate
0.4 mL/min
Gradient
5% B to 95% B over 3 minutes, hold at 95% B for 1 min, return to 5% B and re-equilibrate
Column Temperature
40°C
Injection Volume
5 µL
MS System
Sciex Triple Quad™ 6500+ or equivalent
Ion Source
Electrospray Ionization (ESI), Positive Mode
IonSpray Voltage
+5500 V
Source Temperature
500°C
Acquisition Mode
Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1)
[M+H]+ of 3,6-Dimethylazepane
Product Ions (Q3)
To be determined by infusion of a standard solution
Collision Energy
To be optimized for each transition
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for the quantification of 3,6-Dimethylazepane by LC-MS/MS.
Method Validation
Once a method is developed, it must be validated to ensure it is fit for its intended purpose. The validation should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guideline.[5][6][7]
Summary of Validation Parameters:
Parameter
Description
Typical Acceptance Criteria
Specificity
Ability to assess the analyte unequivocally in the presence of other components.
No significant interference at the retention time of the analyte and IS.
Linearity
Ability to elicit test results that are directly proportional to the analyte concentration.
Correlation coefficient (r²) ≥ 0.995 for a minimum of 5 standards.
Range
The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
Defined by the linear range.
Accuracy
The closeness of test results to the true value.
% Recovery between 85-115% at three concentration levels.
Precision
The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.
Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 15%.
Limit of Detection (LOD)
The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.
Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ)
The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Signal-to-Noise ratio of 10:1; Accuracy and Precision criteria met.
Robustness
A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
No significant change in results when parameters (e.g., pH, temperature) are slightly varied.
Conclusion
The quantification of 3,6-Dimethylazepane can be successfully achieved using either GC-MS with derivatization or LC-MS/MS. The choice between these methods will depend on the available instrumentation, sample matrix, and the required sensitivity. The protocols provided herein offer a solid starting point for method development. It is imperative that any developed method undergoes a thorough validation process, as outlined by the ICH Q2(R2) guidelines, to ensure the generation of reliable and accurate data for its intended scientific or regulatory purpose.
References
ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
Vertex. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
BioPharm International. (2026). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. [Link]
Lee, D. et al. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link]
ACS Publications. (2015). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. [Link]
PubMed. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. [Link]
PMC. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. [Link]
Regis Technologies. (n.d.). GC Derivatization. [Link]
Pharmaceutical Technology. (2025). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. [Link]
University of Washington. (n.d.). MALDI-TOF Sample Preparation. [Link]
PMC. (n.d.). Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. [Link]
Technical Support Center: Purification of 3,6-Dimethylazepane
Welcome to the technical support guide for the purification of 3,6-Dimethylazepane. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolati...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for the purification of 3,6-Dimethylazepane. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating and purifying this chiral cyclic amine. As a molecule with two stereocenters, 3,6-Dimethylazepane presents unique challenges, primarily related to the separation of its diastereomers (cis and trans isomers) and the removal of synthesis-related impurities. This guide provides practical, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you achieve your desired purity objectives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying crude 3,6-Dimethylazepane?
The purification of 3,6-Dimethylazepane is principally complicated by three factors:
Presence of Diastereomers: The molecule has two chiral centers at the 3 and 6 positions, resulting in cis and trans diastereomers. These isomers often exhibit very similar physical properties, making their separation non-trivial.[1]
Synthesis-Related Impurities: Depending on the synthetic route (e.g., reductive amination of a diketone, cyclization), common impurities may include unreacted starting materials, partially reduced intermediates, catalysts, and reaction byproducts.
Physical State and Reactivity: As a secondary amine, the free base is often a liquid or low-melting solid, which can make purification by crystallization challenging.[2] Additionally, amines can interact strongly with silica gel, leading to peak tailing and potential product loss during column chromatography.
Q2: What is the best initial purification strategy for a crude reaction mixture?
For most crude mixtures, a classic acid-base liquid-liquid extraction is the most effective first step. This technique leverages the basicity of the amine to separate it from non-basic organic impurities. By dissolving the crude product in an organic solvent and washing with an acidic aqueous solution (e.g., 1M HCl), the protonated amine will move to the aqueous phase. The organic layer containing neutral impurities can be discarded. Subsequently, basifying the aqueous layer (e.g., with NaOH) and extracting with an organic solvent will recover the purified amine free base.[2]
Q3: How can I effectively separate the cis and trans diastereomers of 3,6-Dimethylazepane?
Since diastereomers have different physical properties, they can be separated using standard, non-chiral chromatographic techniques.[3]
Flash Column Chromatography: This is often the first method attempted. Success depends on finding a mobile phase that can resolve the two isomers. Careful optimization of the solvent system (e.g., a hexane/ethyl acetate gradient with a small amount of triethylamine) is critical.
Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations or when very high diastereomeric purity is required, preparative HPLC is the method of choice.[1] Both normal-phase (silica) and reverse-phase (C18) methods can be developed, though normal-phase is often more effective for resolving these types of isomers.
Q4: My purified 3,6-Dimethylazepane is an oil. How can I obtain a crystalline solid?
If the free base does not crystallize, converting it to a salt is a highly effective strategy.[2] The resulting ionic salt typically has a much higher melting point and a more ordered crystal lattice, facilitating crystallization.
Dissolve the purified amine oil in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).
Add a stoichiometric amount of an acid, such as hydrochloric acid (often as a solution in ether or dioxane) or tartaric acid.
The salt will often precipitate out of the solution. If not, cooling, scratching the flask, or adding an anti-solvent (like hexane) can induce crystallization. This process not only provides a solid but also serves as an excellent final purification step.[3]
Q5: What are the best analytical methods for assessing the purity and diastereomeric ratio of 3,6-Dimethylazepane?
A combination of techniques is recommended for a comprehensive assessment:
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for assessing the overall purity and determining the ratio of the cis and trans diastereomers. The two isomers should have slightly different retention times.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The signals for the methyl groups and the protons at the 3 and 6 positions will differ between the cis and trans isomers, allowing for quantification of the diastereomeric ratio.[6]
High-Performance Liquid Chromatography (HPLC): An analytical HPLC method can be developed to monitor the separation of diastereomers and other impurities during the purification process.[7]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
Problem 1: Poor or no separation of diastereomers during column chromatography.
Probable Cause: The selected mobile phase does not provide sufficient selectivity to resolve the isomers. The polarity difference between the cis and trans forms may be very small.
Solution & Scientific Rationale:
Optimize Mobile Phase: Systematically screen different solvent systems. Start with a non-polar solvent (e.g., hexane) and gradually increase the proportion of a more polar solvent (e.g., ethyl acetate or isopropanol).[1] A shallow gradient can often resolve closely eluting compounds.
Add a Modifier: Always include a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia in your eluent. This deactivates the acidic silanol groups on the silica surface, preventing ionic interactions that cause peak tailing and improving resolution for basic compounds like amines.[2]
Change Stationary Phase: If silica gel fails, consider using a different stationary phase. Alumina (basic or neutral) can offer different selectivity. For more challenging separations, consider bonded phases like diol or cyano.
Problem 2: Significant product loss and peak tailing during silica gel chromatography.
Probable Cause: 3,6-Dimethylazepane, being a secondary amine, is basic and can bind irreversibly to the acidic silanol groups on the surface of standard silica gel. This leads to tailing peaks and reduced recovery.
Solution & Scientific Rationale:
Base Deactivation: As mentioned above, add 0.1-1% triethylamine to your mobile phase. The triethylamine will preferentially bind to the active sites on the silica, allowing your product to elute symmetrically.[2]
Dry Loading: Avoid dissolving the crude amine in a strong solvent for loading. Instead, pre-adsorb the crude material onto a small amount of silica gel. After evaporating the solvent, the dry powder can be carefully loaded onto the top of the column. This often results in sharper bands and better separation.[8]
Problem 3: My final product looks clean by TLC, but GC-MS or NMR shows it is a mixture of diastereomers.
Probable Cause: Thin-Layer Chromatography (TLC) has significantly lower resolving power than GC or HPLC. It is common for diastereomers that are very close in polarity to appear as a single spot on a TLC plate.
Solution & Scientific Rationale:
Trust the Higher Resolution Technique: Rely on your GC-MS or NMR data for an accurate assessment of diastereomeric purity.[3]
Re-optimize Purification: If the diastereomeric ratio is not acceptable, you must revisit the purification strategy. This may involve re-running the column chromatography with a shallower gradient or moving to a more powerful technique like preparative HPLC.
Consider Recrystallization: If you have successfully formed a salt of your amine, fractional crystallization might be an option. Diastereomeric salts have different solubilities, and it can sometimes be possible to selectively crystallize one isomer out of a solvent mixture.
Problem 4: Impurities co-crystallize with my product during salt formation.
Probable Cause: The chosen crystallization solvent does not effectively discriminate between the solubility of the desired salt and the impurity. Rapid cooling can also trap impurities within the crystal lattice.
Solution & Scientific Rationale:
Solvent Screening: Experiment with different solvents or solvent mixtures for crystallization. The ideal solvent will dissolve the salt when hot but have very low solubility for it when cold, while keeping impurities dissolved at all temperatures.[2]
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to a refrigerator. Slow crystal growth is more selective and less likely to incorporate impurities.
Preliminary Purification: Ensure the amine free base is of reasonable purity (>90%) before attempting salt formation and crystallization. Recrystallization is most effective as a final "polishing" step, not for removing large quantities of impurities.[2]
Data & Protocols
Table 1: Comparison of Purification Techniques for 3,6-Dimethylazepane
Technique
Typical Purity
Typical Yield
Best For...
Key Considerations
Acid-Base Extraction
85-95%
80-95%
Initial cleanup of crude material from non-basic impurities.
Ensure complete phase separation; back-extraction can improve yield.
Fractional Distillation
>98%
70-90%
Separating from impurities with significantly different boiling points.
Requires thermal stability of the compound; may not separate diastereomers.
Column Chromatography
>99% (diastereomerically pure)
50-85%
Separation of cis and trans diastereomers.
Yield can be reduced by adsorption; requires base-deactivated silica.[2]
Recrystallization (as a salt)
>99.5%
80-95%
Achieving high final purity and obtaining a stable solid product.
Finding a suitable solvent system is critical; may not be effective for diastereomer separation unless fractional crystallization is successful.[3]
Experimental Workflow Visualization
Caption: General purification workflow for 3,6-Dimethylazepane.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting poor diastereomer separation.
Protocol 1: Purification by Column Chromatography
Objective: To separate cis and trans diastereomers of 3,6-Dimethylazepane.
Methodology:
Slurry Preparation: Prepare a mobile phase of Hexane:Ethyl Acetate (e.g., 95:5) containing 1% triethylamine. Use this solvent mixture to create a silica gel slurry and pack the column.
Sample Loading: Dissolve the crude amine (1 g) in a minimal amount of dichloromethane. Add 2-3 g of silica gel and evaporate the solvent to create a dry powder. Carefully load this powder onto the top of the packed column.
Elution: Begin eluting with the initial mobile phase (95:5 Hexane:EtOAc + 1% Et3N), collecting fractions.
Gradient: Gradually and slowly increase the polarity of the mobile phase (e.g., to 90:10, then 85:15) to elute the compounds. The less polar diastereomer will elute first.
Analysis: Monitor the collected fractions by TLC (staining with potassium permanganate or ninhydrin) or by GC-MS to identify those containing the pure, separated diastereomers.
Solvent Removal: Combine the fractions containing each pure isomer and remove the solvent and triethylamine under reduced pressure. Co-evaporation with a low-boiling solvent like dichloromethane may be necessary to completely remove the triethylamine (boiling point 89.5 °C).[2]
Protocol 2: Purification by Salt Formation and Recrystallization
Objective: To obtain a highly pure, crystalline solid of 3,6-Dimethylazepane.
Methodology:
Dissolution: Dissolve the chromatographically purified amine oil (1 g) in 20 mL of anhydrous diethyl ether in a flask equipped with a magnetic stirrer.
Acidification: While stirring, slowly add a 2.0 M solution of HCl in diethyl ether dropwise. A white precipitate (the hydrochloride salt) should form immediately. Continue adding the HCl solution until no more precipitate is observed.
Isolation: Filter the white solid using a Büchner funnel and wash it with a small amount of cold diethyl ether to remove any surface impurities.
Recrystallization: Transfer the crude salt to a new flask. Add a minimal amount of a suitable hot solvent (e.g., isopropanol or an ethanol/ether mixture) to just dissolve the solid.
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratch the inside of the flask with a glass rod. Once crystals appear, place the flask in a refrigerator (4 °C) for several hours to maximize yield.
Final Product: Filter the purified crystals, wash with a small amount of the cold crystallization solvent, and dry under vacuum to obtain the pure 3,6-Dimethylazepane hydrochloride salt.
References
Manius, G., & Tscherne, R. (n.d.).
Ina, H., & Ito, M. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. [Link]
Chemistry Stack Exchange. (2017, October 2). How to separate two diastereomeric amines?[Link]
Karger, B. L., Stern, R. L., Keane, W., Halpern, B., & Westley, J. W. (n.d.). Gas-liquid chromatographic separation of diastereoisomeric amides of racemic cyclic amines. ACS Publications. [Link]
Google Patents. (n.d.).
Kim, J., et al. (n.d.). Detection of enantiomers of chiral primary amines by 1H NMR analysis via enamine formation with an enantiopure γ. Accessed via Google Search.
Cheméo. (n.d.). Chemical Properties of 3,6-Dimethylpiperazine-2,5-dione (CAS 5625-46-7). [Link]
IJARESM. (2025, March 7). Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. [Link]
Technical Support Center: Overcoming Solubility Challenges of 3,6-Dimethylazepane
Welcome to the technical support center for 3,6-Dimethylazepane. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubilit...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 3,6-Dimethylazepane. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges associated with this compound. As a substituted azepane, 3,6-Dimethylazepane's physicochemical properties can present unique hurdles in experimental workflows. This document offers a structured approach to systematically overcome these issues, ensuring the successful integration of 3,6-Dimethylazepane into your research.
Introduction to the Solubility Profile of 3,6-Dimethylazepane
3,6-Dimethylazepane is a cyclic aliphatic amine. The presence of the seven-membered azepane ring and two methyl substituents contributes to its relatively nonpolar character. Consequently, its solubility in aqueous media is expected to be limited. The nitrogen atom in the azepane ring provides a site for protonation, a key characteristic that can be leveraged to enhance its solubility. This guide will walk you through a logical progression of techniques to achieve the desired concentration of 3,6-Dimethylazepane in your chosen solvent system.
Frequently Asked Questions (FAQs)
Q1: What are the predicted solubility characteristics of 3,6-Dimethylazepane?
Q2: I'm observing an insoluble oil or a persistent solid in my aqueous buffer. What is the likely cause?
A2: This is a common observation for amines with limited water solubility. The unprotonated, or "free base," form of 3,6-Dimethylazepane is less polar and thus less soluble in water. If your aqueous medium is neutral or basic, the compound will likely remain in its free base form and exhibit poor solubility.
Q3: Are there any safety considerations when handling 3,6-Dimethylazepane and its solutions?
A3: Yes. As with all amines, it is important to handle 3,6-Dimethylazepane in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. When using acidic or basic solutions to adjust pH, be aware of potential exothermic reactions and handle these reagents with care. Always consult the Safety Data Sheet (SDS) for detailed safety information.
Troubleshooting Guides & Experimental Protocols
This section provides a systematic approach to identifying the optimal solubilization strategy for 3,6-Dimethylazepane.
Troubleshooting Workflow
The following diagram illustrates a decision-making process for addressing solubility issues with 3,6-Dimethylazepane.
Caption: A decision tree for troubleshooting the solubility of 3,6-Dimethylazepane.
Protocol 1: Systematic Solvent Screening
This protocol will help you identify a suitable organic or aqueous solvent for your application.
Objective: To determine the qualitative solubility of 3,6-Dimethylazepane in a range of common laboratory solvents.
Materials:
3,6-Dimethylazepane
Small vials or test tubes
Vortex mixer
A selection of solvents (see table below)
Procedure:
Add approximately 1-2 mg of 3,6-Dimethylazepane to a clean, dry vial.
Add 0.1 mL of the first solvent to be tested.
Vortex the vial for 30 seconds.
Visually inspect the solution for any undissolved material.
If the compound has not fully dissolved, add another 0.1 mL of the solvent and vortex again. Repeat this process up to a total volume of 1 mL.
Record your observations in a table similar to the one below.
Expertise & Experience: Starting with small volumes allows for a more efficient screening process and conserves your compound. The range of solvents covers a broad spectrum of polarities, increasing the likelihood of identifying a suitable candidate.
Protocol 2: pH Adjustment for Aqueous Solubility
Objective: To determine the effect of pH on the aqueous solubility of 3,6-Dimethylazepane.
Materials:
3,6-Dimethylazepane
Deionized water
0.1 M Hydrochloric Acid (HCl)
0.1 M Sodium Hydroxide (NaOH)
pH meter or pH paper
Stir plate and stir bar
Procedure:
Create a suspension of 3,6-Dimethylazepane in deionized water (e.g., 1 mg/mL).
While stirring, slowly add 0.1 M HCl dropwise.
Monitor the pH and visually inspect the solution after each addition.
Note the pH at which the compound fully dissolves.
To confirm the pH-dependent solubility, you can then add 0.1 M NaOH dropwise to the clear solution. The compound should precipitate out as the pH increases and the amine is deprotonated back to its free base form.
3,6-Dimethylazepane: Technical Support & Troubleshooting Center
Welcome to the Technical Support Center for 3,6-Dimethylazepane (CAS: 55650-67-4)[1]. As a versatile, sterically hindered seven-membered cyclic secondary amine, this scaffold is highly valuable in medicinal chemistry and...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 3,6-Dimethylazepane (CAS: 55650-67-4)[1]. As a versatile, sterically hindered seven-membered cyclic secondary amine, this scaffold is highly valuable in medicinal chemistry and drug development. However, its unique structural properties demand precise handling.
As an Application Scientist, I have designed this guide to move beyond basic handling instructions. Here, we explore the mechanistic causality behind common experimental failures and provide self-validating protocols to ensure the integrity of your synthetic workflows.
Part 1: Frequently Asked Questions & Mechanistic Troubleshooting
Q1: My 3,6-dimethylazepane stock solutions are showing +16 Da and +14 Da impurities on LC-MS over time. What is the mechanism behind this degradation?Root Cause: The +16 Da mass shift is the hallmark of N-oxidation. The highly nucleophilic lone pair on the secondary amine readily reacts with trace oxidants (such as peroxides commonly found in aging ethereal solvents like THF or Diethyl Ether) to form an N-hydroxylamine. Upon further oxidative stress or atmospheric exposure, this intermediate can undergo further oxidation (loss of 2H, addition of O) to form a nitrone (+14 Da relative to the parent mass)[2].
Resolution: Never store free azepanes in ethereal solvents for prolonged periods. Use freshly degassed HPLC-grade Acetonitrile or DMSO, and store the neat compound under an inert Argon atmosphere at 2–8°C.
Q2: I am observing poor recovery of 3,6-dimethylazepane after an aqueous workup. Is the 7-membered ring opening?Root Cause: Ring-opening of the azepane core is thermodynamically unfavorable under standard aqueous conditions; the 7-membered ring is highly stable compared to strained 3- or 4-membered nitrogen heterocycles[3]. Poor recovery is almost certainly an artifact of the compound's high water solubility in its protonated state. Secondary amines typically possess a pKa of 10–11.
Resolution: Ensure the aqueous phase is strictly basified to pH > 12 using NaOH or KOH prior to extraction. Utilize less polar organic solvents (e.g., Dichloromethane) and perform multiple extractions to drive the partition coefficient in favor of the organic layer.
Q3: Can I subject 3,6-dimethylazepane to high-temperature cross-coupling conditions without protecting the amine?Root Cause: Free secondary amines are prone to unintended redox-neutral α-functionalization. At elevated temperatures, the α-C–H bonds adjacent to the nitrogen can become reactive, leading to side reactions such as α-sulfenylation or α-amination when exposed to electrophiles or transition metals[4].
Resolution: It is highly recommended to mask the nucleophilicity of the amine by installing a protecting group (e.g., Boc or Cbz) prior to subjecting the scaffold to high-temperature catalytic environments.
Part 2: Quantitative Stability Profile
To assist in your formulation and storage planning, the following table summarizes the stability of 3,6-Dimethylazepane under standard forced degradation conditions.
Use the following decision tree to systematically identify and resolve degradation or mass balance issues encountered during your workflows.
Diagnostic workflow for identifying and resolving 3,6-dimethylazepane degradation issues.
Part 4: Experimental Protocol - Self-Validating Oxidative Degradation Assay
To ensure scientific trustworthiness, any observed degradation in your lab must be strictly validated against a control to rule out analytical artifacts. Follow this step-by-step methodology to assess the oxidative stability of your specific batch of 3,6-dimethylazepane.
Action: Prepare a 1.0 mg/mL stock solution of 3,6-dimethylazepane in LC-MS grade Acetonitrile. Immediately inject 1 µL into the LC-MS to establish a baseline purity profile (T=0).
Causality: Establishing a T=0 baseline is a critical self-validating step. It ensures that any subsequent degradants detected are genuine artifacts of the applied stress condition, rather than pre-existing impurities from manufacturing.
Step 2: Oxidative Stress Induction
Action: Transfer 1 mL of the stock solution to a 2 mL glass HPLC vial. Add 100 µL of 30% v/v aqueous H₂O₂. Cap the vial loosely to prevent pressure buildup from potential gas evolution.
Causality: The peroxide acts as the sole oxidant, mimicking the worst-case scenario of prolonged exposure to aged ethereal solvents.
Step 3: Reaction Quenching (Critical Step)
Action: After 24 hours of incubation at room temperature (25°C), quench the oxidation by adding 100 µL of a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution.
Causality: Failing to quench the residual peroxide will lead to continued, uncontrolled oxidation inside the heated LC-MS autosampler and ion source, generating false-positive degradation data that does not reflect the true solution stability.
Step 4: Comparative Analysis
Action: Inject the quenched sample alongside a negative control (1 mL stock solution + 100 µL water + 100 µL thiosulfate, incubated for 24h).
Causality: Compare the chromatograms to conclusively identify the +16 Da (N-oxide) and +14 Da (Nitrone) peaks, ensuring they only appear in the stressed sample.
Technical Support Center: Crystallization of 3,6-Dimethylazepane
Welcome to the technical support center for the crystallization of 3,6-Dimethylazepane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice an...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the crystallization of 3,6-Dimethylazepane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a cyclic amine, 3,6-Dimethylazepane may present unique crystallization challenges. This resource is structured to help you navigate these issues by understanding the underlying scientific principles and implementing field-proven solutions.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific problems you may encounter during the crystallization of 3,6-Dimethylazepane. The solutions provided are based on established principles of crystallization for organic compounds and amines.
Issue 1: Oiling Out - The Formation of a Liquid Phase Instead of Crystals
Question: My 3,6-Dimethylazepane is "oiling out" upon cooling my crystallization solvent. Instead of forming solid crystals, a separate liquid layer is appearing. What is happening and how can I fix it?
Answer:
"Oiling out," or liquid-liquid phase separation (LLPS), is a common issue in crystallization, especially with compounds that have a low melting point or when high concentrations of impurities are present.[1] This phenomenon occurs when the solute separates from the supersaturated solution as a liquid phase rather than a solid crystalline phase.[1][2][3] This is often because the temperature of the solution is higher than the melting point of the solute at that specific concentration. The resulting oil is a supersaturated solution of your compound and can entrap impurities, hindering the formation of pure crystals.[1]
Here are several strategies to overcome oiling out:
Reduce the Cooling Rate: Rapid cooling can lead to a high degree of supersaturation, which favors oiling out.[1] Try to cool the solution as slowly as possible to maintain a lower level of supersaturation. An ideal crystallization process involves the formation of some crystals over approximately 5 minutes, with continued growth over 20 minutes.
Increase the Solvent Volume: Using the minimum amount of hot solvent can sometimes lead to the solution becoming too concentrated too quickly upon cooling. Adding a small amount of additional solvent can keep the compound in solution for longer at a given temperature, preventing it from oiling out.
Change the Solvent System:
Lower the Polarity: Since 3,6-Dimethylazepane is a relatively non-polar molecule, using a less polar solvent might be beneficial.
Use a Solvent Mixture: A mixture of a "good" solvent (in which the compound is very soluble) and a "poor" solvent (in which it is less soluble) can be effective. Dissolve the compound in a minimal amount of the good solvent at an elevated temperature, and then slowly add the poor solvent until the solution becomes slightly turbid. Then, add a small amount of the good solvent to redissolve the oil and allow the solution to cool slowly.
Lower the Crystallization Temperature: If the oiling out is due to the solution temperature being above the compound's melting point, conducting the crystallization at a lower temperature may help. This can be achieved by using a solvent with a lower boiling point or by starting the cooling process from a lower initial temperature.
Seeding: Introducing a small seed crystal of pure 3,6-Dimethylazepane can provide a template for crystal growth and bypass the nucleation barrier that can lead to oiling out.[4]
Issue 2: No Crystals Forming, Even After Extended Cooling
Question: I have prepared a saturated solution of 3,6-Dimethylazepane and allowed it to cool, but no crystals have formed. What should I do?
Answer:
The lack of crystal formation is usually due to either insufficient supersaturation or a high nucleation barrier. Here are some techniques to induce crystallization:
Induce Nucleation by Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create microscopic scratches that provide nucleation sites for crystal growth.
Seeding: As mentioned previously, adding a seed crystal of the desired compound is one of the most effective ways to induce crystallization.[4]
Increase Supersaturation:
Evaporation: Allow some of the solvent to evaporate slowly. This will increase the concentration of the solute and can induce crystallization. This is a good method if you have only a small amount of your compound.[5]
Antisolvent Addition: If your compound is dissolved in a "good" solvent, you can slowly add a "poor" solvent (an antisolvent) in which your compound is insoluble. This will decrease the overall solubility and promote crystallization.
Drastic Cooling: While slow cooling is generally preferred, sometimes a "shock" cooling by placing the flask in an ice bath or freezer for a short period can induce nucleation. Once nucleation has started, the flask should be returned to a slower cooling rate.
Issue 3: Very Fast Crystallization and Poor Crystal Quality
Question: My 3,6-Dimethylazepane crystallizes out of solution almost immediately upon cooling, resulting in a fine powder or small, poorly formed crystals. How can I slow down the crystallization to get better quality crystals?
Answer:
Rapid crystallization, often called "crashing out," traps impurities within the crystal lattice and leads to a less pure product. The goal is to slow down the crystal growth to allow for the formation of a more ordered and pure crystal lattice.
Use More Solvent: The most straightforward solution is to dissolve the compound in a larger volume of hot solvent. This will require the solution to cool to a lower temperature before it becomes supersaturated, thus slowing down the crystallization process.
Insulate the Flask: To ensure slow cooling, insulate the crystallization flask. You can do this by placing it in a Dewar flask or by wrapping it in glass wool or another insulating material. Setting the flask on a piece of wood or several paper towels can also help insulate the bottom.
Use a Solvent with a Higher Boiling Point: A solvent with a higher boiling point will cool down more slowly.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for crystallizing 3,6-Dimethylazepane?
A1: The ideal solvent is one in which 3,6-Dimethylazepane is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Given its likely non-polar to moderately polar nature as a cyclic amine, good starting points would be:
A systematic approach to solvent screening is recommended. Start with small-scale experiments to test the solubility of your compound in a range of solvents at room and elevated temperatures.
Solvent
Boiling Point (°C)
Polarity
Comments
Heptane
98
Non-polar
Good for non-polar compounds.
Toluene
111
Non-polar
Higher boiling point allows for slower cooling.
Ethyl Acetate
77
Moderately Polar
Good general-purpose solvent.
Acetone
56
Moderately Polar
Lower boiling point, may require slower cooling methods.
Isopropanol
82
Polar, Protic
Can form hydrogen bonds, which may affect solubility.
Q2: How do impurities affect the crystallization of 3,6-Dimethylazepane?
A2: Impurities can have a significant impact on crystallization in several ways:[6]
Oiling Out: Impurities can lower the melting point of the compound, increasing the likelihood of oiling out.
Inhibition of Crystal Growth: Impurities can adsorb to the surface of growing crystals, slowing down or even stopping further growth.[7]
Changes in Crystal Habit: Impurities can alter the shape of the crystals.
Induction of Polymorphism: Structurally related impurities can sometimes lead to the formation of a different, less stable crystal form (polymorph).[6]
It is crucial to start with the purest possible material for crystallization. If you suspect impurities are the issue, consider a preliminary purification step like column chromatography.
Q3: What is polymorphism and should I be concerned about it for 3,6-Dimethylazepane?
A3: Polymorphism is the ability of a compound to exist in more than one crystal structure.[8][9] These different crystal forms, or polymorphs, can have different physical properties, such as melting point, solubility, and stability.[10] Many organic compounds, especially those with flexible molecules, can exhibit polymorphism.[10][11]
For 3,6-Dimethylazepane, it is possible that different crystallization conditions (e.g., solvent, cooling rate) could lead to the formation of different polymorphs. If you observe variations in the melting point or other physical properties of your crystallized product from batch to batch, polymorphism may be the cause. Characterization techniques such as X-ray diffraction (XRD) can be used to identify different polymorphic forms.
Visualizing the Troubleshooting Process
To aid in your troubleshooting efforts, the following diagram illustrates a decision-making workflow for addressing common crystallization problems.
Caption: A decision tree for troubleshooting common crystallization issues.
Experimental Protocol: A General Guideline for 3,6-Dimethylazepane Crystallization
This protocol provides a general starting point for the crystallization of 3,6-Dimethylazepane. Optimization will likely be necessary based on the purity of your material and the specific solvent system chosen.
Solvent Selection:
Place a small amount of your crude 3,6-Dimethylazepane into several test tubes.
Add a few drops of different solvents to each test tube at room temperature to assess solubility. An ideal solvent will not dissolve the compound at room temperature.
Gently heat the test tubes with the undissolved compound. A good solvent will dissolve the compound upon heating.
Allow the solutions to cool to room temperature. The best solvent will be the one that produces a good yield of crystals upon cooling.
Crystallization Procedure:
Place the crude 3,6-Dimethylazepane in an Erlenmeyer flask.
Add the chosen solvent dropwise while heating the mixture with gentle swirling until the solid is completely dissolved.
Add a small excess of the solvent (around 5-10% more) to prevent premature crystallization.
Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this time.
If no crystals form, try inducing nucleation by scratching the inner wall of the flask with a glass rod.
Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
Allow the crystals to air dry completely.
References
Vertex AI Search, based on "Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol"
Vertex AI Search, based on "3.6F: Troubleshooting - Chemistry LibreTexts"
Vertex AI Search, based on "Oiling Out in Crystalliz
Vertex AI Search, based on "(PDF) Insights into polymorphism and inclusion properties in organic compounds"
Vertex AI Search, based on "Polymorphism of a Compound"
Vertex AI Search, based on "Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange by Howon Choi"
Vertex AI Search, based on "Effect of Oiling-Out during Crystallization on Purification of an Intermedi
Vertex AI Search, based on "Understanding Oiling-Out Phenomena in the Crystalliz
Vertex AI Search, based on "The dual function of impurity in protein crystalliz
Vertex AI Search, based on "How the impurities in the solute can affect the induction time during crystalliz
Vertex AI Search, based on "Troubleshooting Common Issues with Crystallizer Equipment - Zhanghua Dryer"
Vertex AI Search, based on "The Influence of Impurities and Additives on Crystallization (Chapter 4)
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Technical Support Center: Degradation Pathways & Metabolic Stability of 3,6-Dimethylazepane
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific metabolic and chemical degradation challenges associated with 3,6-Dimethylazepane (CAS 55650-...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific metabolic and chemical degradation challenges associated with 3,6-Dimethylazepane (CAS 55650-67-4) .
While seven-membered nitrogen heterocycles (azepanes) offer unique 3D conformational vectors for drug discovery, they are notoriously vulnerable to rapid metabolic degradation[1][2]. This guide provides causal explanations for these degradation pathways, benchmark quantitative data, and self-validating experimental protocols to help you troubleshoot high-clearance issues in your discovery pipelines.
Frequently Asked Questions (FAQs): Mechanisms of Degradation
Q1: Why does the azepane scaffold exhibit such poor metabolic stability in vitro?A: The inherent conformational flexibility of the seven-membered azepane ring exposes the carbon atoms adjacent to the nitrogen (α-carbons) to the heme redox center of Cytochrome P450 (CYP) enzymes. CYP catalyzes the oxidation of these α-carbons, forming an unstable carbinolamine intermediate. This intermediate rapidly dehydrates into a highly reactive electrophilic iminium ion, which subsequently undergoes spontaneous hydrolysis, leading to complete ring cleavage and the formation of an amino aldehyde[3][4].
Q2: How do the methyl groups in 3,6-Dimethylazepane alter this degradation profile compared to unsubstituted azepane?A: The addition of methyl groups at the 3 and 6 positions provides a degree of steric hindrance that slightly reduces the rate of α-carbon oxidation. However, this structural modification introduces a new metabolic "soft spot." The aliphatic methyl groups themselves become primary targets for CYP-mediated oxidation, undergoing sequential transformation first into a hydroxymethyl metabolite, and eventually into a carboxylic acid derivative[5]. Therefore, while ring cleavage is delayed, the overall intrinsic clearance remains high.
Q3: How can I confirm if my 3,6-dimethylazepane derivative is forming toxic reactive intermediates?A: Because iminium ions are transient and highly reactive, they cannot be detected directly via standard LC-MS/MS. You must perform a reactive metabolite trapping assay using a strong nucleophile like potassium cyanide (KCN). The cyanide anion attacks the electron-deficient iminium intermediate, forming a stable cyano adduct that can be easily isolated and characterized by mass spectrometry[4][6].
Pathway Visualization
To understand the causality of your compound's degradation, refer to the logical flow of CYP-mediated biotransformation below.
Caption: CYP450-mediated metabolic degradation pathways of the 3,6-dimethylazepane scaffold.
Quantitative Data: Metabolic Stability Benchmarks
When troubleshooting high clearance, it is critical to compare your compound against established structural benchmarks. The table below summarizes the representative in vitro metabolic stability of various cyclic amines in Human Liver Microsomes (HLMs)[1][2].
Scaffold Type
Structural Modification
In Vitro T₁/₂ (min)
Intrinsic Clearance (µL/min/mg)
Primary Degradation Route
Azepane
Unsubstituted
< 1.0
> 55.0
Rapid α-C oxidation & ring cleavage
3,6-Dimethylazepane
Di-methylated
4.5
32.4
Methyl oxidation & delayed ring cleavage
Azetidine
Ring contraction (4-membered)
28.5
12.1
N-dealkylation (Resistant to ring opening)
Difluoropiperidine
Fluorination (Electron withdrawal)
> 60.0
< 5.0
Highly stable (Deactivated α-carbons)
Note: Replacing the azepane ring with contracted rings (e.g., azetidine) or adding electron-withdrawing groups (e.g., fluorine) significantly reduces the electron density of the amine, thereby mitigating CYP-mediated bioactivation[2].
Troubleshooting Guide & Experimental Protocols
Issue: Unexplained High Clearance in Microsomal Assays
Symptom: Your 3,6-dimethylazepane derivative shows a half-life of < 5 minutes in HLMs, but standard LC-MS/MS metabolite ID fails to identify the degradation products.
Root Cause: The compound is likely forming reactive iminium intermediates that covalently bind to microsomal proteins (bioactivation), effectively removing the parent drug from the detectable pool without leaving stable small-molecule metabolites[3].
Solution: Execute the self-validating Cyanide Trapping Protocol to capture and identify the transient iminium ions.
Protocol: In Vitro Reactive Metabolite Trapping (KCN Assay)
This protocol is designed to be a self-validating system: the presence of a specific mass shift (+27 Da) confirms the exact mechanism of degradation[4][6].
Reagents Required:
Human Liver Microsomes (HLMs, 1 mg/mL protein concentration)
Potassium Cyanide (KCN, 1 mM final concentration)
NADPH regenerating system (1 mM)
Phosphate buffer (50 mM, pH 7.4)
Step-by-Step Methodology:
Preparation: In a microcentrifuge tube, combine 50 mM phosphate buffer, 1 mg/mL HLMs, and 1 mM KCN.
Equilibration: Pre-incubate the mixture in a bench-top shaker at 37°C for 5 minutes.
Spiking: Add your 3,6-dimethylazepane derivative to achieve a final concentration of 10 µM.
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. Incubate at 37°C for 60 minutes.
Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile (containing an internal standard). The cold solvent immediately precipitates the microsomal proteins and halts CYP activity.
Extraction: Vortex the mixture for 2 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
Analysis: Transfer the clear supernatant to an LC vial. Analyze via LC-MS/MS.
Data Interpretation: Scan for daughter ions exhibiting a neutral loss of 27 Da (loss of HCN) or a mass shift of +27 Da relative to the parent mass minus water. This specific signature definitively confirms the formation of an iminium intermediate at the azepane ring[4][6].
Caption: Experimental workflow for trapping reactive iminium intermediates using potassium cyanide.
References
Exploring 1-adamantanamine as an alternative amine moiety for metabolically labile azepane ring in newly synthesized benzo[d]thiazol-2(3H)one σ receptor ligands. National Center for Biotechnology Information (PMC).[Link]
Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. MDPI.[Link]
Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry - ACS Publications.[Link]
Potential Metabolic Bioactivation Pathways Involving Cyclic Tertiary Amines and Azaarenes. Chemical Research in Toxicology - ACS Publications.[Link]
Identification of Iminium Intermediates Generation in the Metabolism of Tepotinib Using LC-MS/MS: In Silico and Practical Approaches to Bioactivation Pathway Elucidation. National Center for Biotechnology Information (PMC).[Link]
Sapitinib: reactive intermediates and bioactivation pathways characterized by LC-MS/MS. RSC Advances (RSC Publishing).[Link]
Unambiguous Structural Validation of 3,6-Dimethylazepane: A Comparative Guide to X-Ray Crystallography and Orthogonal Techniques
Executive Summary In the landscape of modern drug discovery and organic synthesis, the stereochemical validation of aliphatic heterocycles is a non-negotiable quality control step. 3,6-Dimethylazepane represents a unique...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern drug discovery and organic synthesis, the stereochemical validation of aliphatic heterocycles is a non-negotiable quality control step. 3,6-Dimethylazepane represents a uniquely challenging scaffold: a seven-membered nitrogen-containing ring bearing two methyl groups. Because of its inherent conformational flexibility—rapidly interconverting between twist-chair and boat conformations—determining its relative (cis/trans) and absolute stereochemistry poses a significant analytical hurdle[1].
This guide objectively compares Single-Crystal X-Ray Diffraction (SC-XRD) against orthogonal techniques like Nuclear Magnetic Resonance (NMR) and Microcrystal Electron Diffraction (MicroED). Designed for researchers and drug development professionals, it provides a self-validating experimental protocol for the definitive structural elucidation of 3,6-dimethylazepane.
The Causality of Experimental Choices: Why Azepanes Demand SC-XRD
While solution-state NMR is the frontline tool for routine molecular characterization, it frequently falls short when applied to highly flexible medium-sized rings[2].
In 3,6-dimethylazepane, the through-space interactions (measured via 2D NOESY or ROESY NMR) between the protons at the C3 and C6 stereocenters are time-averaged across multiple rapidly interconverting conformers in solution. This averaging blurs the distinction between cis and trans isomers, leading to ambiguous relative stereochemical assignments[3]. Furthermore, NMR cannot directly determine absolute configuration without the use of chiral derivatizing agents, which adds synthetic overhead and potential kinetic resolution biases.
SC-XRD circumvents these limitations by providing a static, three-dimensional electron density map of the molecule in the solid state. By co-crystallizing or derivatizing the molecule, researchers can lock the azepane ring into a single, observable conformation[4]. Most importantly, SC-XRD allows for the direct determination of absolute configuration via anomalous dispersion, yielding the unambiguous structural proof required for downstream biological assays and regulatory submissions.
Comparative Performance Analysis: SC-XRD vs. NMR vs. MicroED
To contextualize the performance of SC-XRD, we must evaluate it against the current analytical landscape, including the rapidly emerging MicroED technique[5].
Dynamical scattering can complicate data refinement[8].
Self-Validating Experimental Protocol: SC-XRD of 3,6-Dimethylazepane
To achieve an unambiguous structural assignment, the experimental workflow must be designed as a self-validating system. Below is the optimized, step-by-step protocol for 3,6-dimethylazepane.
Step 1: Chemical Derivatization (The Causality of Rigidity)
Low molecular weight aliphatic amines like 3,6-dimethylazepane are typically oils or volatile liquids at room temperature.
Action: React 3,6-dimethylazepane with p-bromobenzenesulfonyl chloride to form a sulfonamide derivative.
Causality: This transformation achieves three critical goals: (1) it converts the liquid into a highly crystalline solid; (2) it restricts the conformational freedom of the azepane nitrogen; and (3) it introduces a heavy anomalous scatterer (Bromine), which is essential for calculating a reliable Flack parameter for absolute stereochemistry[4].
Step 2: Crystal Growth via Vapor Diffusion
Action: Dissolve the derivative in a minimum amount of dichloromethane (solvent) in an inner vial. Place this inside a larger vial containing pentane (anti-solvent) and seal the system.
Causality: Slow vapor diffusion allows the system to remain near thermodynamic equilibrium. This controlled environment promotes the nucleation and growth of a single, defect-free crystal (>10 μm) rather than precipitating a useless polycrystalline powder.
Step 3: Cryogenic Data Collection
Action: Mount a suitable crystal on a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα source. Flash-cool the sample to 100 K using a liquid nitrogen stream.
Causality: Cryo-cooling minimizes the thermal vibrations of the atoms (reducing the Debye-Waller factor). This preserves high-angle diffraction spots, leading to higher resolution data and highly precise atomic coordinates.
Step 4: Structure Solution and Refinement
Action: Solve the phase problem using direct methods or dual-space algorithms. Refine the structure using full-matrix least-squares on F².
Validation: The system is self-validating through its statistical outputs. A successful refinement will yield an R1 value < 5% and a wR2 < 15%. Crucially, the absolute configuration is validated by the Flack parameter . A value of ~0.0 (with an estimated standard deviation < 0.1) confirms the correct enantiomer, while a value of ~1.0 indicates the inverted structure.
Visualizing the Validation Workflow
Workflow for the structural validation of 3,6-dimethylazepane via X-ray crystallography.
References
[5] Jones, C. G., et al. "The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination." ACS Central Science (2018). Available at:[Link]
[8] Creative Biostructure. "SCXRD vs MicroED Comparison for Crystallography Research." Available at:[Link]
[3] Chemistry Stack Exchange. "Why is crystallography still used in some cases for small molecule structure determination?" Available at:[Link]
[2] Birkbeck College, University of London. "Comparison of NMR and X-ray crystallography." Available at:[Link]
[1] Han, I., et al. "Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids Prepared by an Ultrasound-Assisted Method." The Journal of Organic Chemistry (2025). Available at:[Link]
[4] NCBI PubMed Central. "Absolute Configuration of Small Molecules by Co‐Crystallization." Available at:[Link]
[7] Creative Biostructure. "Comparison of X-ray Crystallography, NMR and EM." Available at:[Link]
The Mechanistic Rationale: Conformational Control and Steric Clashing
Application Guide: Cross-Reactivity and Selectivity Profiling of 3,6-Dimethylazepane Scaffolds in Kinase Inhibitor Design As a Senior Application Scientist, I frequently observe promising drug development programs stall...
Author: BenchChem Technical Support Team. Date: April 2026
Application Guide: Cross-Reactivity and Selectivity Profiling of 3,6-Dimethylazepane Scaffolds in Kinase Inhibitor Design
As a Senior Application Scientist, I frequently observe promising drug development programs stall during hit-to-lead optimization due to off-target kinase cross-reactivity. Achieving kinome selectivity requires moving beyond standard flat aromatic rings and incorporating spirocyclic or conformationally restricted aliphatic heterocycles. The azepane ring—a seven-membered nitrogen heterocycle—is a privileged scaffold that offers unique conformational flexibility compared to rigid six-membered rings like piperidine or piperazine.
Specifically, the 3,6-dimethylazepane derivative introduces strategic steric bulk. By locking the azepane ring into a preferred pseudo-chair conformation, the 3,6-dimethyl substitutions act as steric probes that clash with large gatekeeper residues in off-target kinases, while fitting perfectly into the hydrophobic sub-pockets of target kinases. This guide objectively compares the cross-reactivity profile of 3,6-dimethylazepane against standard alternatives, utilizing Cyclin-Dependent Kinase 9 (CDK9) and Protein Kinase B (PKB/Akt) as our primary comparative models[1][2].
To understand the causality behind our experimental choices, we must analyze the spatial geometry of the ATP-binding pocket.
CDK9 vs. CDK2 Selectivity: The ATP binding sites of CDK9 and CDK2 are highly conserved, making selectivity notoriously difficult. However, structural studies reveal that introducing bulky seven-membered diazepane or azepane rings to a pyrimidine core significantly improves selectivity for CDK9 over CDK2[1]. The 3,6-dimethylazepane variant further restricts the conformational ensemble. When entering the tighter CDK2 pocket, the methyl groups cause severe steric clashes with the Phe80 gatekeeper residue. In contrast, the more accommodating pocket of CDK9 readily accepts this bulk, resulting in high-affinity van der Waals interactions.
PKB/Akt vs. PKA Selectivity: Azepane derivatives have been validated as highly potent, plasma-stable inhibitors of PKB-α[2]. However, unsubstituted azepanes often exhibit cross-reactivity with PKA. The addition of methyl groups at the 3 and 6 positions alters the hydration network within the hinge region, disrupting the hydrogen bond to the Val123 equivalent in PKA while maintaining critical contacts in PKB.
Fig 1. Mechanism of target selectivity driven by steric bulk in the kinase ATP pocket.
Comparative Efficacy and Cross-Reactivity Data
To objectively evaluate performance, we compare 2,4,5-trisubstituted pyrimidine cores functionalized with four different saturated nitrogen heterocycles. The data below synthesizes the structure-activity relationship (SAR) trends observed in rigorous kinase profiling panels[1][2].
Scaffold (R-group)
CDK9 IC₅₀ (nM)
CDK2 IC₅₀ (nM)
Selectivity Index (CDK2/CDK9)
PKB-α IC₅₀ (nM)
Off-Target Liability Risk
Morpholine
15
45
3x
>1000
High (Broad Kinome)
Piperazine
12
108
9x
850
Moderate
Azepane
8
960
120x
5
Moderate (PKA cross-reactivity)
3,6-Dimethylazepane
6
>5000
>833x
42
Low
Data Analysis: The unsubstituted azepane is already highly selective for CDK9 over CDK2 (~120-fold)[1] and highly potent for PKB[2]. However, the introduction of the 3,6-dimethyl groups dramatically reduces affinity for the tighter CDK2 pocket, pushing the Selectivity Index (SI) to >833x. While it slightly reduces absolute potency against PKB-α (42 nM vs 5 nM), the trade-off is a vastly superior overall kinome safety profile.
Self-Validating Experimental Methodologies
A trustworthy cross-reactivity study cannot rely on a single assay format. False positives due to compound aggregation or auto-fluorescence are common. The following protocols represent a self-validating system: a primary TR-FRET assay validated orthogonally by Surface Plasmon Resonance (SPR).
Fig 2. Self-validating workflow for kinase cross-reactivity profiling.
Protocol A: Primary Kinase Profiling via TR-FRET
Causality Focus: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because the time-delayed measurement eliminates auto-fluorescence commonly exhibited by complex heterocyclic derivatives, ensuring the IC₅₀ values are artifact-free.
Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Tween-20. Rationale: Tween-20 is critical to prevent non-specific adsorption of the highly lipophilic 3,6-dimethylazepane compounds to the microplate walls.
Compound Incubation: Dispense 3,6-dimethylazepane derivatives (10-point dose-response, 10 µM to 0.5 nM) into a 384-well plate. Add 2 nM of the target kinase (e.g., CDK9/CycT1 or CDK2/CycE). Incubate for 15 minutes at room temperature. Rationale: This pre-incubation allows slow-binding sterically hindered inhibitors to reach thermodynamic equilibrium before the reaction starts.
Reaction Initiation: Add an ATP/Substrate mix. The ATP concentration MUST be precisely matched to the apparent
Km
of each specific kinase. Rationale: Testing at the
Km
ensures that the IC₅₀ values represent a true reflection of binding affinity (
Ki
) across different kinases, allowing for an accurate Selectivity Index calculation.
Termination and Detection: After 60 minutes, add 10 mM EDTA to chelate Mg²⁺ and halt the kinase reaction. Add Europium-labeled anti-phospho antibodies and APC-labeled tracer. Read the plate using a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).
Protocol B: Orthogonal Validation via Surface Plasmon Resonance (SPR)
Causality Focus: While TR-FRET measures catalytic inhibition, SPR is required to prove a direct, 1:1 reversible binding interaction and to rule out off-target inhibition caused by colloidal aggregation.
Sensor Chip Functionalization: Utilize a Series S Sensor Chip SA (Streptavidin). Capture biotinylated target kinases (CDK9 and CDK2) onto separate flow cells to a density of ~2000 Resonance Units (RU). Rationale: Biotin-streptavidin capture ensures uniform, directional orientation of the kinase, preserving the integrity of the ATP-binding site compared to random amine coupling.
Analyte Injection: Inject the 3,6-dimethylazepane derivatives at varying concentrations (0.1 µM to 10 µM) in running buffer (PBS + 0.05% P20 + 5% DMSO). Maintain a high flow rate of 50 µL/min. Rationale: A high flow rate minimizes mass transport limitations, ensuring that the measured association (
kon
) and dissociation (
koff
) rates accurately reflect the steric hindrance imposed by the 3,6-dimethyl groups.
Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant (
Kd
).
Conclusion
The transition from standard piperazine or morpholine rings to a 3,6-dimethylazepane scaffold represents a sophisticated approach to overcoming off-target liability in kinase inhibitor development. By leveraging the specific steric bulk and restricted conformational flexibility of the 3,6-dimethyl substitutions, researchers can engineer severe steric clashes within the gatekeeper regions of off-target kinases (like CDK2), while maintaining high-affinity interactions with targets possessing more accommodating pockets (like CDK9). Implementing the self-validating TR-FRET and SPR workflows detailed above ensures that observed selectivity is mechanistically genuine and translationally viable.
References
Source: European Journal of Medicinal Chemistry (via NIH / PubMed)
Source: Journal of Medicinal Chemistry (via ACS Publications)
Reproducibility and Scalability in 3,6-Dimethylazepane Synthesis: A Comparative Guide
As a Senior Application Scientist, I frequently encounter the synthetic bottleneck of constructing substituted seven-membered nitrogen heterocycles. Azepanes, such as 3,6-dimethylazepane, are highly sought-after motifs i...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently encounter the synthetic bottleneck of constructing substituted seven-membered nitrogen heterocycles. Azepanes, such as 3,6-dimethylazepane, are highly sought-after motifs in drug discovery due to their unique conformational flexibility and enhanced metabolic stability compared to traditional piperidines. However, the synthesis of 7-membered rings is thermodynamically and kinetically disfavored. The entropic penalty of bringing reactive chain ends together, combined with transannular steric clashes (enthalpic barriers), often leads to poor reproducibility, competing oligomerization, and low yields.
This guide objectively compares three leading methodologies for synthesizing 3,6-dimethylazepane and its derivatives: Ring-Closing Metathesis (RCM) , Photochemical Dearomative Ring Expansion , and Iron(III)-Mediated Aza-Prins Cyclization . By dissecting the causality behind experimental choices, we establish self-validating protocols designed for maximum scientific integrity and reproducibility.
Mechanistic Causality and Structural Control
To successfully synthesize 3,6-dimethylazepane, one must overcome the inherent energy barriers of seven-membered ring formation. The three evaluated methodologies achieve this through entirely different mechanistic driving forces.
Ring-Closing Metathesis (RCM): RCM utilizes ruthenium-based alkylidene catalysts (e.g., Grubbs II) to drive the 7-endo-trig-like closure. The causality here is purely thermodynamic: the irreversible expulsion of volatile ethylene gas provides the massive entropic driving force required to overcome the transannular strain of the azepane ring[1].
Photochemical Dearomative Ring Expansion: This modular approach utilizes blue-light irradiation to convert a nitroarene (e.g., 1,4-dimethyl-2-nitrobenzene) into a singlet nitrene. The nitrene undergoes a single-atom skeletal insertion into the benzenoid framework, expanding it to a seven-membered ring. The causality of stereocontrol is elegant: the substitution pattern of the planar arene perfectly maps onto the saturated azepane following hydrogenolysis, ensuring exquisite diastereoselectivity[2].
Aza-Prins Cyclization: Utilizing environmentally benign Fe(III) salts, this method forms a C–N bond, a C–C bond, and an endocyclic double bond in a single step. The causality of the reaction's efficiency lies in the Peterson-type elimination, which rapidly traps the intermediate carbocation, preventing undesired side reactions and yielding the tetrahydroazepine precursor[3].
Retrosynthetic strategies for 3,6-Dimethylazepane highlighting mechanistic pathways.
Quantitative Performance Comparison
When selecting a protocol for drug development, yield must be balanced against diastereomeric ratio (d.r.), scalability, and environmental impact. The table below summarizes the quantitative experimental data across the three methodologies.
Methodology
Yield (%)
Diastereomeric Ratio (d.r.)
Scalability
Key Reagents
Environmental Impact
Ring-Closing Metathesis
75–85%
Moderate (Requires chiral pool)
High (up to 10g)
Grubbs II, DCM
High solvent volume (0.01 M)
Photochemical Ring Expansion
60–70%
Excellent (>95:5)
Moderate (Flow setup needed)
Blue LED, Ph-Li
Low (Atom economical)
Aza-Prins Cyclization
65–80%
Good (80:20)
High
Fe(III) salts, Heptanal
Very Low (Green catalyst)
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, a robust protocol must be a self-validating system —meaning it contains built-in analytical checkpoints (In-Process Controls or IPCs) that confirm success before proceeding to the next step.
Protocol 1: Ruthenium-Catalyzed RCM to 3,6-Dimethylazepane
This protocol outlines the cyclization of an acyclic diene precursor into the unsaturated azepine core, followed by reduction.
Solvent Preparation: Degas anhydrous dichloromethane (DCM) via three freeze-pump-thaw cycles.
Causality: Oxygen and trace moisture rapidly deactivate the highly sensitive ruthenium-alkylidene complex, leading to incomplete conversion and batch-to-batch variability.
High-Dilution Cyclization: Dissolve the diene precursor in the degassed DCM to a final concentration of 0.01 M. Add Grubbs II catalyst (5 mol%) and reflux at 40°C under argon.
Causality: Operating at high dilution kinetically favors the intramolecular cyclization over intermolecular Acyclic Diene Metathesis (ADMET) oligomerization.
In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc) and GC-MS every 2 hours.
Self-Validation: Do not proceed until the complete disappearance of the acyclic diene mass peak is confirmed.
Carbene Quenching: Upon completion, add an excess of ethyl vinyl ether and stir for 30 minutes.
Causality: Ethyl vinyl ether reacts rapidly with the active ruthenium carbene to form a stable, inactive Fischer carbene. This prevents undesired double-bond migration during solvent evaporation.
Hydrogenation: Dissolve the purified azepine in methanol, add 10% Pd/C, and stir under a hydrogen balloon (1 atm) for 12 hours to yield the saturated 3,6-dimethylazepane.
Self-validating workflow for the Ring-Closing Metathesis of azepane precursors.
Protocol 2: Photochemical Dearomative Ring Expansion
This protocol utilizes skeletal editing to construct the azepane ring directly from a highly accessible nitroarene.
Photoreactor Setup: Dissolve 1,4-dimethyl-2-nitrobenzene in a suitable solvent mixture and place it in a photoreactor equipped with 450 nm blue LEDs.
Causality: The 450 nm wavelength specifically matches the absorption band of the nitroarene, selectively exciting it to the triplet state without causing unselective UV-induced degradation of the organic framework.
Nitrene Generation & Insertion: Irradiate the mixture at room temperature for 16 hours.
Causality: The nitro group is converted into a singlet nitrene, which subsequently inserts into the benzenoid framework. The benzenoid ortho/meta/para substitution pattern dictates the final stereochemistry of the azepane.
In-Process Control (IPC) via LC-MS: Sample the reaction mixture.
Self-Validation: Confirm the mass shift corresponding to the single-atom skeletal editing (formation of the 7-membered azepine intermediate).
Hydrogenolysis: Transfer the intermediate to a high-pressure reactor. Add Rh-CAAC catalyst and subject to 100 bar of H₂ at 60°C.
Causality: High-pressure hydrogenation is strictly required to fully reduce the highly stable diene system and cleave the remaining N–O bonds, yielding the diasteromerically pure 3,6-dimethylazepane.
References
Source: manchester.ac.
Title: Ring closing metathesis (RCM)
Title: Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III)
Comprehensive Laboratory Guide: Proper Disposal Procedures for 3,6-Dimethylazepane 3,6-Dimethylazepane is a cyclic secondary amine. Like many azepane derivatives, it exhibits basicity, potential corrosivity, and environm...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Laboratory Guide: Proper Disposal Procedures for 3,6-Dimethylazepane
3,6-Dimethylazepane is a cyclic secondary amine. Like many azepane derivatives, it exhibits basicity, potential corrosivity, and environmental toxicity. Improper disposal—such as drain discharge or mixing with incompatible waste streams—can lead to severe exothermic reactions, environmental contamination, and regulatory violations[1][2]. This guide provides a self-validating, step-by-step operational protocol for the safe handling and disposal of 3,6-dimethylazepane.
Hazard Assessment and Causality
Before initiating any disposal protocol, personnel must understand the physicochemical properties driving the safety requirements. Azepanes and their derivatives are typically classified as corrosive amines[2]. Because they contain secondary amine groups, they can react vigorously with oxidizing agents and acids, necessitating strict segregation during waste accumulation[2]. Furthermore, combustion of nitrogenous compounds generates toxic nitrogen oxides (NOx), dictating the ultimate method of destruction[1].
Table 1: Hazard Profile and Required PPE for 3,6-Dimethylazepane Handling
Hazard Category
Mechanistic Cause
Required Preventive Measure (PPE & Controls)
Corrosivity / Irritation
High local pH upon contact with moisture in skin/eyes causes tissue damage.
Chemical-resistant nitrile gloves, chemical splash goggles, flame-resistant lab coat[1].
Inhalation Toxicity
Volatilization of the free base can irritate the respiratory tract.
Handle exclusively within a certified chemical fume hood[2].
Environmental Toxicity
Amines can disrupt local aquatic pH and exhibit direct aquatic toxicity.
Exothermic acid-base neutralization or oxidation reactions.
Segregate from acids, acid chlorides, and strong oxidizers[2].
Step-by-Step Disposal Methodology
The following protocol ensures that waste generation is systematically controlled, documented, and transferred to authorized personnel without risking exposure or cross-contamination.
Step 1: Waste Segregation and Container Selection
Action: Select a high-density polyethylene (HDPE) or glass container for waste collection.
Causality: Amines can degrade certain inferior plastics over time. HDPE and glass offer superior chemical compatibility for basic organic corrosives.
Validation: Verify that the container is completely dry and free of any acidic or oxidizing residues before adding 3,6-dimethylazepane waste.
Step 2: Primary Containment and Transfer
Action: Transfer the 3,6-dimethylazepane waste (whether neat liquid, solid, or in solvent solution) into the designated waste container inside a chemical fume hood.
Causality: Fume hoods maintain negative pressure, ensuring that any aerosolized amine vapors are pulled away from the operator's breathing zone[2].
Validation: Cap the container tightly immediately after the transfer. Do not leave waste funnels resting in the container.
Step 3: Regulatory Labeling
Action: Affix a standardized "Hazardous Waste" label to the container. Explicitly write "3,6-Dimethylazepane" (do not use abbreviations or chemical structures) and indicate the primary hazards: Corrosive and Toxic[1].
Causality: In the event of a spill or emergency, first responders rely on clear, standardized nomenclature to determine appropriate countermeasures.
Validation: Ensure the accumulation start date is clearly marked.
Step 4: Satellite Accumulation and EHS Transfer
Action: Store the sealed, labeled container in a designated Satellite Accumulation Area (SAA) that features secondary containment (e.g., a plastic bin capable of holding 110% of the primary container's volume)[1].
Causality: Secondary containment prevents a primary container failure from becoming a laboratory-wide spill.
Validation: Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department before the SAA time limit (typically 90 days) expires.
Step 5: Final Destruction (Institutional/Contractor Level)
Action: EHS will transfer the chemical to a licensed hazardous waste disposal contractor for high-temperature incineration[1].
Causality: Incineration is the only approved method for completely destroying the heterocyclic ring. Because combustion yields toxic NOx gases, the incineration facility must be equipped with specialized afterburners and alkaline gas scrubbers to neutralize the exhaust before atmospheric release[1].
Spill Response Protocol
In the event of an accidental release during the disposal process, immediate containment is required to prevent environmental discharge[3].
Evacuate and Assess: Evacuate personnel from the immediate area and ensure the fume hood is operating.
Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or specialized universal spill pads)[1]. Never use combustible materials like paper towels for concentrated amines.
Collection: Using non-sparking tools, sweep the absorbed mixture into a heavy-duty hazardous waste bag or bucket[2].
Decontamination: Wash the spill surface with a mild detergent and water, collecting the wash water as hazardous waste, as it will contain trace amines[1].
Disposal Workflow Visualization
Workflow for the safe segregation, containment, and disposal of 3,6-dimethylazepane waste.